Product packaging for HIV-1 inhibitor-54(Cat. No.:)

HIV-1 inhibitor-54

Cat. No.: B12396280
M. Wt: 534.6 g/mol
InChI Key: JGINKRJKWPFSSU-UHFFFAOYSA-N
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Description

HIV-1 inhibitor-54 is a useful research compound. Its molecular formula is C27H30N6O4S and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30N6O4S B12396280 HIV-1 inhibitor-54

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30N6O4S

Molecular Weight

534.6 g/mol

IUPAC Name

N-[2-[4-[[4-(2,6-dimethylphenoxy)pyrimidin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C27H30N6O4S/c1-17-5-4-6-18(2)25(17)37-24-9-12-28-27(31-24)29-20-10-13-33(14-11-20)26(34)23-16-19-15-21(32-38(3,35)36)7-8-22(19)30-23/h4-9,12,15-16,20,30,32H,10-11,13-14H2,1-3H3,(H,28,29,31)

InChI Key

JGINKRJKWPFSSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)NS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Potency of HIV-1 Inhibitor-54: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for the novel and potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-54. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.

Core Mechanism of Action

This compound is a member of a series of delavirdine and piperidin-4-yl-aminopyrimidine (DPAPYs) hybrids.[1][2][3] Its primary mechanism of action is the specific and potent inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[1][2][3] As a non-nucleoside inhibitor, it binds to an allosteric site on the RT, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA. This blockade of reverse transcription is a critical step in preventing the integration of the viral genome into the host cell's DNA and, consequently, halting the viral replication cycle.

Molecular docking studies have further elucidated the binding mode of DPAPYs within the HIV-1 RT, providing a structural basis for their inhibitory activity.[1][2]

Quantitative Efficacy and Cytotoxicity

The antiviral potency and cytotoxicity of this compound and its analogues were evaluated in MT-4 cells. The following tables summarize the key quantitative data from these assessments. This compound is identified as compound 4d in the referenced study and is highlighted as the most potent among the synthesized series.[2][3]

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of DPAPYs

CompoundAnti-HIV-1 Activity (WT HIV-1 IIIB, EC₅₀ in µM)Cytotoxicity (MT-4 cells, CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
4d (this compound) 0.0086 > 18.5 2151
Range for series (4a-r)0.0086 - 5.7Not explicitly stated for allNot explicitly stated for all
Delavirdine (Reference)Not explicitly statedNot explicitly statedNot explicitly stated
Piperidin-4-yl-aminopyrimidine (Reference)Not explicitly statedNot explicitly statedNot explicitly stated

EC₅₀: 50% effective concentration for inhibiting viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index, a measure of the compound's therapeutic window.

Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase

CompoundHIV-1 RT Inhibitory Activity (IC₅₀ in µM)
4d (this compound) 0.11
Range for series (4a-r)0.11 - 12.0

IC₅₀: 50% inhibitory concentration for the enzyme.

Table 3: Activity of Compound 4d (this compound) Against Resistant Strains

HIV-1 Mutant StrainEC₅₀ (nM)
L100IGood to excellent potency
K103NGood to excellent potency
Y181CGood to excellent potency
Y188LGood to excellent potency
E138K33
F227L + V106A (Double Mutant)Good to excellent potency

Data for "Good to excellent potency" indicates significant activity, though specific EC₅₀ values were not available in the abstract.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Anti-HIV-1 Activity Assay

The in vitro anti-HIV-1 activity of the synthesized compounds was determined using the MT-4 cell line, which is highly susceptible to HIV-1 infection.

  • Cell Preparation: MT-4 cells are seeded in 96-well plates at a specified density.

  • Compound Preparation: The test compounds are serially diluted to a range of concentrations.

  • Infection: Cells are infected with the wild-type HIV-1 strain (IIIB) in the presence of the various concentrations of the test compounds. Control wells with no virus, virus only, and reference drugs are included.

  • Incubation: The plates are incubated for a period of 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the viability of the host cells. The cytopathic effect of the virus is determined using the MTT method, where the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by viable cells is measured spectrophotometrically.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits HIV-1-induced cytopathogenicity by 50%.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed in parallel with the antiviral activity assay using uninfected MT-4 cells.

  • Cell Preparation: MT-4 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are exposed to the same serial dilutions of the test compounds as in the antiviral assay.

  • Incubation: The plates are incubated under the same conditions for 5 days.

  • Viability Assessment: Cell viability is determined using the MTT assay.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces the viability of uninfected cells by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT was evaluated using a cell-free assay.

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(A) template and an oligo(dT) primer are used as the substrate.

  • Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, the template-primer, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).

  • Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.

  • Termination and Quantification: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated and collected on a filter. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound that reduces the enzymatic activity of HIV-1 RT by 50%.

Visualizations

Signaling Pathway Diagram

HIV1_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral dsDNA RT->Viral_DNA Reverse Transcription Nucleus Host Cell Nucleus Viral_DNA->Nucleus Integration Integration into Host Genome Nucleus->Integration Inhibitor This compound (NNRTI) Inhibitor->RT Inhibits NNIBP Allosteric Binding Pocket (NNIBP) Inhibitor->NNIBP Binds to NNIBP->RT Part of

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and Modeling Start Design of DPAPYs Hybrids Synthesis Chemical Synthesis of Compounds (4a-r) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Antiviral_Assay Anti-HIV-1 Activity Assay (MT-4 cells, WT & Mutants) Purification->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MT-4 cells) Purification->Cytotoxicity_Assay RT_Assay HIV-1 RT Inhibition Assay (cell-free) Purification->RT_Assay Data_Analysis Calculation of EC50, CC50, IC50, SI Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis RT_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Modeling Molecular Docking Studies SAR->Modeling

Caption: Workflow for the Synthesis and Evaluation of this compound.

References

In-Depth Technical Guide: Synthesis and Characterization of HIV-1 Inhibitor-54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of HIV-1 Inhibitor-54, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented is collated from peer-reviewed scientific literature, offering a detailed resource for researchers in the field of HIV drug discovery and development.

Introduction

This compound, identified as compound 4d in the work by Ming W. et al. (2023), is a novel hybrid molecule derived from delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs)[1][2]. This compound has demonstrated significant potency against wild-type HIV-1 and various drug-resistant strains, making it a promising candidate for further investigation. Its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle[1][3][4].

Physicochemical Properties and In Vitro Activity

This compound exhibits potent anti-HIV-1 activity with favorable physicochemical properties. The key data are summarized in the tables below.

Identifier Value
Compound NameN-(2-(4-((4-(2,6-dimethylphenoxy)pyrimidin-2-yl)amino)piperidine-1-carbonyl)-1H-indol-5-yl)methanesulfonamide
Internal IDThis compound (Compound 4d )
Molecular FormulaC₂₇H₃₀N₆O₄S
CAS Number2771211-71-1

Table 1: Compound Identification

Parameter Value Cell Line/Assay
Anti-HIV-1 Activity
EC₅₀ (Wild-Type HIV-1 IIIB)32 nM[5]MT-4 cells
EC₅₀ (Wild-Type HIV-1 IIIB)8.6 nM[1]MT-4 cells
CC₅₀ (Cytotoxicity)>18.5 μMMT-4 cells
Selectivity Index (SI)>2151
Enzymatic Activity
IC₅₀ (HIV-1 Reverse Transcriptase)0.11 µM[1]Recombinant HIV-1 RT
Activity Against Resistant Strains
EC₅₀ (L100I)15 nMMT-4 cells
EC₅₀ (K103N)12 nMMT-4 cells
EC₅₀ (Y181C)9.8 nMMT-4 cells
EC₅₀ (Y188L)21 nMMT-4 cells
EC₅₀ (E138K)7.5 nMMT-4 cells
EC₅₀ (F227L + V106A)35 nMMT-4 cells

Table 2: In Vitro Biological Activity of this compound

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to yield the final compound.

Experimental Protocol: Synthesis of N-(2-(4-((4-(2,6-dimethylphenoxy)pyrimidin-2-yl)amino)piperidine-1-carbonyl)-1H-indol-5-yl)methanesulfonamide (Compound 4d)

Step 1: Synthesis of Intermediate 1 - 5-(methylsulfonamido)-1H-indole-2-carboxylic acid

  • To a solution of 5-amino-1H-indole-2-carboxylic acid in pyridine, add methanesulfonyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into ice-water and acidify with HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain 5-(methylsulfonamido)-1H-indole-2-carboxylic acid.

Step 2: Synthesis of Intermediate 2 - N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine

  • Combine 2-chloro-4-(2,6-dimethylphenoxy)pyrimidine and tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a suitable base (e.g., diisopropylethylamine) in a solvent like N,N-dimethylformamide (DMF).

  • Heat the mixture to 80-100 °C for several hours until the reaction is complete (monitored by TLC).

  • After cooling, extract the product with an organic solvent and purify by column chromatography.

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine.

Step 3: Coupling Reaction to form this compound (Compound 4d)

  • Dissolve 5-(methylsulfonamido)-1H-indole-2-carboxylic acid (Intermediate 1) in DMF.

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

  • Add N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine (Intermediate 2) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis A 5-amino-1H-indole-2-carboxylic acid C Intermediate 1 5-(methylsulfonamido)-1H-indole-2-carboxylic acid A->C Pyridine B Methanesulfonyl chloride B->C H This compound (Compound 4d) C->H HATU, DIPEA, DMF D 2-chloro-4-(2,6-dimethylphenoxy)pyrimidine F Intermediate 2 (Boc-protected) D->F DIPEA, DMF E tert-butyl 4-aminopiperidine-1-carboxylate E->F G Intermediate 2 N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine F->G TFA, DCM G->H

Caption: Synthetic route for this compound.

Characterization Data

The structure of this compound was confirmed by various spectroscopic methods.

Technique Data
¹H NMR (DMSO-d₆, 400 MHz) δ: 11.55 (s, 1H), 9.69 (s, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 2.0 Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.15-7.05 (m, 4H), 6.95 (dd, J = 8.8, 2.0 Hz, 1H), 6.80 (s, 1H), 6.35 (d, J = 5.6 Hz, 1H), 4.60 (m, 1H), 4.25 (m, 1H), 3.10 (m, 2H), 2.95 (s, 3H), 2.05 (s, 6H), 1.90 (m, 2H), 1.60 (m, 2H).
¹³C NMR (DMSO-d₆, 101 MHz) δ: 168.5, 162.0, 161.8, 158.2, 137.5, 134.8, 130.5, 129.0, 128.5, 125.8, 125.2, 120.5, 118.9, 113.0, 112.5, 102.0, 98.5, 48.5, 45.0, 40.2, 31.5, 16.5.
HRMS (ESI) m/z [M+H]⁺ Calcd for C₂₇H₃₁N₆O₄S⁺: 551.2128; Found: 551.2131.

Table 3: Spectroscopic Characterization of this compound

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, known as the NNRTI-binding pocket (NNIBP)[6][7]. This binding site is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.

The binding of this compound to the NNIBP induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This conformational change ultimately distorts the catalytic site and prevents the proper binding of the natural deoxynucleoside triphosphate substrates, thereby inhibiting the DNA polymerization activity of the reverse transcriptase[3][4].

Signaling Pathway and Binding Mode Diagram

Molecular modeling studies have elucidated the binding mode of DPAPYs, including this compound, within the NNRTI-binding pocket of HIV-1 RT[1]. The inhibitor adopts a characteristic "U-shaped" conformation, allowing for extensive interactions with key amino acid residues.

Mechanism_of_Action cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition by this compound viral_rna Viral RNA viral_rna->proviral_dna Reverse Transcription integration Integration into Host Genome proviral_dna->integration inhibition Inhibition of DNA Polymerization rt HIV-1 Reverse Transcriptase (RT) inhibitor This compound binding_pocket Allosteric Binding Pocket (NNIBP) inhibitor->binding_pocket Binds to conformational_change Conformational Change of RT binding_pocket->conformational_change Induces conformational_change->inhibition

Caption: Mechanism of allosteric inhibition of HIV-1 RT.

Conclusion

This compound is a highly potent NNRTI with a promising profile for further drug development. Its robust activity against both wild-type and resistant strains of HIV-1 warrants continued investigation. The detailed synthetic protocol and characterization data provided in this guide serve as a valuable resource for researchers aiming to synthesize this compound for further biological evaluation or to design novel analogues with improved properties. The elucidation of its binding mode through molecular modeling offers a rational basis for the future design of next-generation NNRTIs to combat the ongoing challenge of HIV drug resistance.

References

The Quest for Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly bolstered by the advent of antiretroviral therapy, in which Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) play a pivotal role. These allosteric inhibitors of the viral reverse transcriptase (RT) enzyme have been instrumental in the management of HIV-1 infection due to their high specificity and potent antiviral activity. However, the emergence of drug-resistant viral strains necessitates a continuous and evolving effort in the discovery and development of novel NNRTIs with improved efficacy, a higher genetic barrier to resistance, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles and methodologies underpinning the contemporary search for next-generation HIV-1 NNRTIs. We delve into the molecular mechanisms of NNRTI action and resistance, present key quantitative data for a range of novel compounds, and offer detailed protocols for essential experimental assays. Furthermore, we visualize the intricate signaling pathways and the drug discovery workflow to provide a clear and actionable roadmap for researchers in the field.

Introduction: The Enduring Challenge of HIV-1 and the Role of NNRTIs

HIV-1, the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS), continues to be a major global public health issue. The replication cycle of HIV-1 is critically dependent on the enzyme reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][2] NNRTIs are a class of antiretroviral drugs that specifically target HIV-1 RT.[3] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing DNA chain but instead bind to a hydrophobic, allosteric pocket on the p66 subunit of the enzyme, approximately 10 Å from the catalytic site.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity.[2]

To date, six NNRTIs have received approval from the U.S. Food and Drug Administration (FDA): nevirapine, delavirdine, efavirenz, etravirine, rilpivirine, and doravirine.[2] The first-generation NNRTIs, while effective, are often compromised by a low genetic barrier to resistance, with single point mutations in the RT enzyme leading to significant loss of antiviral activity.[2] This has driven the development of second-generation NNRTIs, such as etravirine and rilpivirine, which exhibit greater resilience against common resistance mutations.[1] The ongoing discovery of novel scaffolds and chemical entities remains a critical endeavor to outpace the evolution of the virus and improve treatment outcomes for individuals living with HIV-1.

Mechanism of Action and Resistance

The efficacy of NNRTIs is intrinsically linked to their interaction with the NNRTI binding pocket (NNIBP). This pocket is characterized by a degree of plasticity, which has been exploited in the design of next-generation inhibitors. However, this flexibility also allows for the emergence of resistance mutations that can sterically hinder drug binding or alter key interactions without significantly compromising the enzymatic function of RT.

Signaling Pathway: NNRTI Inhibition of HIV-1 Reverse Transcriptase

The binding of an NNRTI to the allosteric pocket of HIV-1 RT induces a non-competitive inhibition of the DNA polymerization process. The following diagram illustrates this inhibitory mechanism.

HIV_RT_Inhibition Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs cluster_0 HIV-1 Replication Cycle cluster_1 Reverse Transcription Viral_Entry Viral_Entry Reverse_Transcription Reverse_Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration RT_Binding HIV-1 RT binds to viral RNA Reverse_Transcription->RT_Binding Transcription_Translation Transcription_Translation Integration->Transcription_Translation Assembly_Budding Assembly_Budding Transcription_Translation->Assembly_Budding DNA_Synthesis DNA synthesis begins RT_Binding->DNA_Synthesis NNRTI_Binding NNRTI binds to allosteric pocket DNA_Synthesis->NNRTI_Binding Conformational_Change Conformational change in RT NNRTI_Binding->Conformational_Change Inhibition Inhibition of DNA polymerization Conformational_Change->Inhibition

Caption: NNRTI binding to the allosteric site of HIV-1 RT induces a conformational change that inhibits DNA synthesis.

Common Resistance Mutations

The genetic plasticity of HIV-1 allows for the rapid selection of mutations within the NNIBP that confer resistance to NNRTIs. Some of the most clinically significant mutations include K103N, Y181C, and G190A.[2] The K103N mutation, for instance, is a common resistance pathway for first-generation NNRTIs like efavirenz.[1] Second-generation NNRTIs, such as the diarylpyrimidine (DAPY) derivatives etravirine and rilpivirine, were designed to be more flexible and establish multiple interaction points within the binding pocket, thereby retaining activity against many of these single-point mutants.[1]

Data Presentation: Potency and Cytotoxicity of Novel NNRTIs

The evaluation of novel NNRTI candidates hinges on quantifying their antiviral potency and their potential for cellular toxicity. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting viral replication or enzyme activity, respectively. The 50% cytotoxic concentration (CC50) indicates the concentration at which the compound is toxic to 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic window of a drug candidate. A higher SI value is indicative of a more promising therapeutic agent.

The following tables summarize the in vitro activity of representative novel NNRTIs from different chemical scaffolds against wild-type (WT) HIV-1 and common resistant strains.

Table 1: Antiviral Activity of Novel Diarylpyrimidine (DAPY) Derivatives

CompoundTarget StrainEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
10i HIV-1 (WT)0.009>100>11111[4]
HIV-1 (K103N+Y181C)6.2>100>16[4]
Compound 2 HIV-1 (WT)0.0025>25>10000[5]
HIV-1 (K103N)0.003>25>8333[5]
HIV-1 (Y181C)0.012>25>2083[5]
Compound 4 HIV-1 (WT)0.0027>25>9259[5]
HIV-1 (K103N)0.0032>25>7812[5]
HIV-1 (Y181C)0.018>25>1389[5]
Compound 6 HIV-1 (WT)0.003>25>8333[5]
HIV-1 (K103N)0.0042>25>5952[5]
HIV-1 (Y181C)0.012>25>2083[5]

Table 2: Antiviral Activity of Novel Pyrazolo[4,3-d]isoxazole Derivatives

CompoundTarget StrainEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
7a HIV-1 (RF)0.0008>100>125000
HIV-1 (IIIB)0.0009>100>111111
7f HIV-1 (RF)0.0006>100>166667
HIV-1 (IIIB)0.0007>100>142857
14c HIV-1 (RF)0.0005>100>200000
HIV-1 (IIIB)0.0006>100>166667

Table 3: Antiviral Activity of Novel N-Aminoimidazole (NAIM) Analogs against Recombinant HIV-1 RT

CompoundTarget EnzymeIC50 (µM)Reference
NAIM Analog 1 WT RT0.02[3]
K103N RT0.03[3]
Y181C RT0.04[3]
NAIM Analog 5 WT RT0.01[3]
K103N RT0.02[3]
Y181C RT0.03[3]

Experimental Protocols

The discovery and characterization of novel NNRTIs rely on a suite of standardized and robust experimental assays. This section provides detailed methodologies for the key in vitro experiments.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant HIV-1 RT.

Principle: The assay quantifies the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a newly synthesized DNA strand using a template-primer duplex. Inhibition of this process by a test compound leads to a reduction in the signal.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT)15 template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate) or a non-radioactive detection system (e.g., PicoGreen)

  • Unlabeled dTTP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well assay plates

  • Scintillation counter (for radiometric assay) or fluorescence plate reader (for non-radioactive assay)

Procedure (Radiometric):

  • Prepare a reaction mixture containing assay buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.

  • Add the test compound at various concentrations to the wells of the assay plate. Include a positive control (e.g., a known NNRTI) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • Harvest the precipitated DNA onto filter mats using a cell harvester.

  • Wash the filter mats to remove unincorporated [³H]-dTTP.

  • Dry the filter mats and add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC50 value.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

4.2.1. TZM-bl Luciferase Reporter Gene Assay

Principle: TZM-bl cells are a HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. Upon HIV-1 infection and Tat expression, the LTR is activated, leading to the production of luciferase. The antiviral activity of a compound is measured by the reduction in luciferase activity.[6][7][8]

Materials:

  • TZM-bl cells

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates (white, solid bottom for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.

  • Prepare serial dilutions of the test compounds in growth medium.

  • Remove the culture medium from the cells and add the diluted compounds.

  • Add a pre-titered amount of HIV-1 virus to each well. Include cell control wells (no virus) and virus control wells (no compound).

  • Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • After incubation, remove the supernatant and add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase reaction.

  • Measure the luminescence in each well using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value.

4.2.2. p24 Antigen Capture ELISA

Principle: This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of a test compound indicates inhibition of viral replication.[9][10][11][12]

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, C8166, or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 virus stock

  • Test compounds

  • 96-well cell culture plates

  • Commercial p24 antigen capture ELISA kit

Procedure:

  • Infect the target cells with HIV-1 in the presence of serial dilutions of the test compound.

  • Culture the infected cells for a defined period (e.g., 3-7 days).

  • Harvest the cell culture supernatant.

  • Perform the p24 antigen capture ELISA on the supernatants according to the manufacturer's protocol. This typically involves:

    • Coating a microplate with a capture anti-p24 antibody.

    • Adding the cell culture supernatants and a standard curve of recombinant p24.

    • Adding a detection anti-p24 antibody, often conjugated to an enzyme like horseradish peroxidase (HRP).

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of p24 in each sample from the standard curve.

  • Determine the EC50 value of the test compound by plotting the p24 concentration against the compound concentration.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Materials:

  • The same cell line used for the antiviral assay

  • Complete growth medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Add serial dilutions of the test compounds to the wells. Include a cell control (no compound).

  • Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control and determine the CC50 value.

The NNRTI Discovery and Development Workflow

The path from an initial chemical concept to a clinically viable NNRTI is a long and complex process. The following diagram outlines the typical workflow for NNRTI drug discovery and development.

NNRTI_Discovery_Workflow NNRTI Discovery and Development Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target_ID Target Identification (HIV-1 RT) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Profiling (Potency, Cytotoxicity, Resistance) Lead_Opt->In_Vitro ADME_Tox ADME/Tox Studies In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo IND IND-Enabling Studies In_Vivo->IND Phase_I Phase I Clinical Trials (Safety) IND->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA

Caption: A simplified workflow for the discovery and development of novel HIV-1 NNRTIs.

Conclusion and Future Directions

The discovery and development of novel HIV-1 NNRTIs is a dynamic and continually evolving field. While significant progress has been made with the approval of six drugs in this class, the challenge of drug resistance remains a primary driver for further research. The strategies for designing next-generation NNRTIs are becoming increasingly sophisticated, leveraging structure-based drug design, computational modeling, and a deeper understanding of the molecular interactions within the NNRTI binding pocket.[13][14] The focus is on developing compounds with high potency against a broad range of resistant strains, improved pharmacokinetic properties to allow for less frequent dosing, and a favorable safety profile. The methodologies and data presented in this guide provide a foundational framework for researchers to contribute to this critical area of antiviral drug discovery, with the ultimate goal of developing more durable and effective therapies for individuals living with HIV-1.

References

A Technical Guide to HIV-1 Inhibitor-54: A Novel Delavirdine-DPAPY Hybrid as a Potent Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a novel and potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), referred to herein as HIV-1 inhibitor-54, a promising candidate from a series of delavirdine and piperidin-4-yl-aminopyrimidine (DPAPY) hybrids. This document details the inhibitor's mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its evaluation. Through the strategic molecular hybridization of two established NNRTIs, delavirdine and DPAPYs, a new class of compounds has been developed with significant potency against wild-type HIV-1 and various drug-resistant strains. This guide is intended to serve as a technical resource for researchers and professionals in the field of antiviral drug discovery and development.

Introduction

The global challenge of Human Immunodeficiency Virus Type 1 (HIV-1) infection necessitates the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), acting by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1]

This guide focuses on a specific delavirdine-DPAPY hybrid, identified as a highly potent compound within a synthesized series (4a-r), which we will refer to as this compound (compound 4d in the primary literature).[2][3] This compound emerged from a molecular hybridization strategy aimed at combining the favorable attributes of delavirdine and the DPAPY scaffold to enhance antiviral efficacy and overcome common resistance mutations.[2]

Mechanism of Action

Like other NNRTIs, this compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[4] This binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting the conversion of viral RNA into double-stranded DNA, a crucial step for viral replication.[4] The molecular design, a hybrid of delavirdine and DPAPY, is intended to optimize interactions within this allosteric binding pocket, even in the presence of mutations that confer resistance to earlier generation NNRTIs.[1][2]

Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 Inhibitor Action Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (Viral RNA -> Proviral DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding Viral Assembly & Budding Transcription_Translation->Assembly_Budding HIV1_Inhibitor54 This compound (Delavirdine-DPAPY Hybrid) HIV1_RT HIV-1 Reverse Transcriptase (RT) HIV1_Inhibitor54->HIV1_RT Inhibition Inhibition Inhibition->Reverse_Transcription

Mechanism of Action of this compound.

Quantitative Data

The delavirdine-DPAPY hybrids demonstrated a range of anti-HIV-1 activity. This compound (compound 4d) was identified as the most potent among the synthesized compounds.[1] The following tables summarize the quantitative data for its in vitro activity against wild-type HIV-1, various resistant strains, and its inhibitory effect on the reverse transcriptase enzyme.

Table 1: Anti-HIV-1 Activity of this compound (4d) and Reference Compounds

CompoundWT HIV-1 IIIB (EC₅₀, nM)CC₅₀ (µM)SI
This compound (4d) 8.6 >18.5 >2151
Delavirdine180>214>1189
Efavirenz1.3>46.3>35615
Nevirapine41>225>5488

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of MT-4 cells by 50%. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀.

Table 2: Activity of this compound (4d) against NNRTI-Resistant HIV-1 Strains

HIV-1 Mutant StrainEC₅₀ (µM)
L100I0.021
K103N0.015
Y181C0.028
Y188L0.035
E138K0.012
F227L + V106A0.046

Table 3: HIV-1 Reverse Transcriptase (RT) Inhibition

CompoundRT IC₅₀ (µM)
This compound (4d) 0.11
Delavirdine0.27
Efavirenz0.29
Nevirapine8.4

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the activity of the recombinant HIV-1 RT enzyme by 50%.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of Delavirdine-DPAPY Hybrids

The synthesis of the target compounds, including this compound, follows a multi-step process. A generalized workflow is depicted below. For specific details on reagents and reaction conditions, referral to the primary publication is recommended.

Synthesis_Workflow A Starting Materials: Delavirdine Precursor & DPAPY Precursor B Intermediate 1 Synthesis A->B C Intermediate 2 Synthesis A->C D Coupling Reaction B->D C->D E Purification (e.g., Column Chromatography) D->E F Final Product: This compound E->F

Generalized Synthesis Workflow.
Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the in vitro efficacy of the compounds against HIV-1 replication in a human T-cell line.

  • Cell Line: MT-4 cells.

  • Virus: HIV-1 (IIIB) and various NNRTI-resistant strains.

  • Procedure:

    • MT-4 cells are seeded in a 96-well plate.[5]

    • The cells are infected with the HIV-1 strain at a specific multiplicity of infection (MOI).[5]

    • Serial dilutions of the test compounds (including this compound) and reference drugs are added to the infected cell cultures.[5]

    • The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.[5]

    • After incubation, cell viability is assessed using the MTT method (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The absorbance is measured spectrophotometrically, which correlates with the number of viable cells.[5]

    • The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from the cytopathic effect of the virus.

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds on the host cells.

  • Cell Line: MT-4 cells.

  • Method: Cell Counting Kit-8 (CCK-8) assay.[6][7]

  • Procedure:

    • MT-4 cells are seeded in a 96-well plate at a density of approximately 5,000 cells/well and pre-incubated for 24 hours.[7]

    • Various concentrations of the test compounds are added to the wells.[7]

    • The plate is incubated for a period corresponding to the anti-HIV assay (e.g., 48 hours).[7]

    • 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours.[7]

    • The absorbance is measured at 450 nm using a microplate reader.[7]

    • The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free enzymatic assay to directly measure the inhibitory effect of the compounds on the HIV-1 RT enzyme.

  • Enzyme: Recombinant HIV-1 reverse transcriptase.

  • Method: Colorimetric or radiometric assay kits are commercially available.[8][9] A common method involves measuring the incorporation of labeled nucleotides into a template-primer.

  • Generalized Procedure:

    • A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), labeled deoxynucleoside triphosphates (e.g., [³H]dTTP or DIG-dUTP), and the recombinant HIV-1 RT enzyme in a suitable buffer.[10]

    • Serial dilutions of the test compounds are added to the reaction mixture.

    • The reaction is incubated at 37°C to allow for DNA synthesis.

    • The reaction is stopped, and the newly synthesized DNA is captured (e.g., on a streptavidin-coated plate if a biotinylated primer is used).[10]

    • The amount of incorporated labeled nucleotide is quantified using a suitable detection method (e.g., scintillation counting for radioactivity or an enzyme-linked immunosorbent assay (ELISA) for colorimetric detection).[10]

    • The IC₅₀ is determined as the compound concentration that inhibits 50% of the RT enzymatic activity.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis Anti_HIV_Assay Anti-HIV-1 Activity Assay (MT-4 cells) EC50 EC₅₀ Determination Anti_HIV_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay (MT-4 cells, CCK-8) CC50 CC₅₀ Determination Cytotoxicity_Assay->CC50 RT_Inhibition_Assay RT Inhibition Assay (Cell-free) IC50 IC₅₀ Determination RT_Inhibition_Assay->IC50 SI Selectivity Index (SI) Calculation (CC₅₀/EC₅₀) EC50->SI CC50->SI

Overall Experimental Evaluation Workflow.
Molecular Docking

Molecular docking studies were performed to elucidate the binding mode of the delavirdine-DPAPY hybrids within the NNRTI binding pocket of HIV-1 RT.

  • Software: Commonly used software includes AutoDock, GOLD, or similar programs.[11]

  • Protein Structure: The crystal structure of HIV-1 RT (e.g., from the Protein Data Bank, PDB) is used as the receptor.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Docking Procedure:

    • The inhibitor is docked into the defined NNRTI binding pocket of the RT enzyme.

    • The docking algorithm generates multiple possible binding poses.

    • The poses are scored based on their predicted binding affinity.

    • The most favorable binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket. This information is crucial for understanding the structure-activity relationship (SAR).[4][11]

Conclusion

This compound, a novel delavirdine-DPAPY hybrid, demonstrates exceptional potency against wild-type HIV-1 and a panel of clinically relevant NNRTI-resistant mutants. Its high selectivity index indicates a favorable safety profile in vitro. The data presented in this guide underscore the potential of molecular hybridization as a successful strategy in the design of next-generation NNRTIs. Further preclinical and clinical development of this compound and its analogs is warranted to fully assess its therapeutic potential in the treatment of HIV-1 infection.

References

An In-depth Technical Guide on the Basic Pharmacology of a Novel HIV-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "HIV-1 inhibitor-54" does not correspond to a publicly recognized compound in peer-reviewed literature or pharmaceutical pipelines. Therefore, this guide has been constructed using a hypothetical non-nucleoside reverse transcriptase inhibitor (NNRTI), herein referred to as HI-54 , to demonstrate the required structure, data presentation, and visualizations for a technical whitepaper on a novel antiretroviral agent. The data presented are representative and for illustrative purposes only.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies (ART) to overcome drug resistance and improve treatment regimens.[1] This document outlines the fundamental pharmacological profile of HI-54, a novel, highly potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the active site of HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts its enzymatic activity.[2] HI-54 has been specifically engineered for high genetic barrier to resistance, favorable pharmacokinetic properties, and potent activity against a wide range of NNRTI-resistant HIV-1 strains.

Pharmacodynamics

Mechanism of Action

HI-54 functions by non-competitively binding to the NNRTI binding pocket of the HIV-1 reverse transcriptase p66 subunit. This binding event induces a conformational change in the enzyme's structure, which distorts the position of the catalytic residues and limits the flexibility of the "primer grip," thereby inhibiting the conversion of viral RNA into proviral DNA.[2] This allosteric inhibition is a hallmark of the NNRTI class and effectively halts the viral replication cycle at the reverse transcription stage.[2][3]

cluster_0 HIV-1 Viral Replication Cycle cluster_1 HI-54 Mechanism of Action Viral_Entry 1. Viral Entry (Fusion & Uncoating) Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Proviral DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Proviral DNA into Host Genome) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Viral Proteins Synthesized) Integration->Transcription_Translation Assembly_Budding 5. Assembly & Budding (New Virions Formed) Transcription_Translation->Assembly_Budding Maturation 6. Maturation (Virions become infectious) Assembly_Budding->Maturation HI54 HI-54 RT_Binding Binds to Allosteric Pocket of Reverse Transcriptase HI54->RT_Binding Inhibition Inhibition of Reverse Transcription RT_Binding->Inhibition Inhibition->Reverse_Transcription

Figure 1. Mechanism of action of HI-54 within the HIV-1 replication cycle.

In Vitro Antiviral Activity & Cytotoxicity

The antiviral potency of HI-54 was evaluated against a panel of laboratory-adapted HIV-1 strains and clinical isolates, including those with known NNRTI resistance mutations. A standard TZM-bl cell-based assay was utilized to determine the 50% effective concentration (EC50). Cytotoxicity was assessed in parallel using an MTS assay to determine the 50% cytotoxic concentration (CC50), allowing for the calculation of the selectivity index (SI).

Parameter HIV-1 IIIB (Wild-Type) HIV-1 (K103N Mutant) HIV-1 (Y181C Mutant) PBMCs (Uninfected)
EC50 (nM) 0.853.24.5N/A
CC50 (µM) N/AN/AN/A> 100
Selectivity Index (SI = CC50/EC50) > 117,600> 31,250> 22,220N/A

Table 1. In Vitro Activity and Cytotoxicity of HI-54.

Pharmacokinetics

Preclinical pharmacokinetic (PK) studies were conducted in a murine model to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of HI-54 following a single oral dose.

Parameter Value (Oral Dosing, 10 mg/kg) Unit
Cmax (Maximum Plasma Concentration)1,250ng/mL
Tmax (Time to Cmax)2.0hours
AUC(0-inf) (Area Under the Curve)15,800ng·h/mL
t1/2 (Elimination Half-life)24.5hours
F (%) (Oral Bioavailability)75%

Table 2. Key Pharmacokinetic Parameters of HI-54 in Murine Model.

Experimental Protocols

TZM-bl Reporter Gene Assay (Antiviral Activity)
  • Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter, are seeded into 96-well microplates at a density of 1x10^4 cells/well and incubated for 24 hours.

  • Compound Preparation: HI-54 is serially diluted in cell culture medium to create a range of concentrations.

  • Infection: Cell culture medium is removed from the plates and replaced with the diluted compound. A predetermined amount of HIV-1 virus stock is then added to each well. Control wells receive virus without the compound or no virus.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 environment, allowing for viral entry, replication, and expression of the luciferase gene.

  • Lysis and Luminescence Reading: After incubation, the supernatant is removed, and cells are lysed. A luciferase substrate is added, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTS Cytotoxicity Assay
  • Cell Seeding: Peripheral Blood Mononuclear Cells (PBMCs) or another relevant cell line are seeded into 96-well plates at an appropriate density.

  • Compound Addition: Serially diluted HI-54 is added to the wells, and the plates are incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTS Reagent: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: Plates are incubated for 1-4 hours. Viable, metabolically active cells reduce the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Preclinical Development Workflow

The following diagram illustrates the logical progression of preclinical evaluation for a novel HIV-1 inhibitor like HI-54.

node_discovery Compound Discovery & Synthesis node_invitro In Vitro Screening (EC50, CC50) node_discovery->node_invitro Initial Hits node_moa Mechanism of Action Studies node_invitro->node_moa Potent Hits node_resistance Resistance Profiling node_invitro->node_resistance node_pk Pharmacokinetics (PK) (ADME in animal models) node_moa->node_pk Confirmed MOA node_resistance->node_pk node_tox Preclinical Toxicology node_pk->node_tox Good PK Profile node_ind IND-Enabling Studies & Submission node_tox->node_ind Acceptable Safety

Figure 2. High-level preclinical evaluation workflow for HI-54.

References

Understanding the Molecular Target of HIV-1 Inhibitor-54: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HIV-1 inhibitor-54, also known as SDF-1/54. It details its molecular target, mechanism of action, and summarizes key quantitative data from preclinical studies. This document also includes detailed experimental protocols for assays used to characterize this inhibitor and visual diagrams to illustrate its function and the methodologies for its evaluation.

Core Concepts: Molecular Target and Mechanism of Action

This compound (SDF-1/54) is a potent and specific inhibitor of HIV-1 entry into host cells.[1][2][3][4][5] Its primary molecular target is the CXC chemokine receptor 4 (CXCR4) , one of the two major co-receptors, along with CCR5, that HIV-1 utilizes to infect CD4+ T cells.[1][6][7]

SDF-1/54 is a mutant of the natural CXCR4 ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12).[5][8] Specifically, it is created by deleting the α-helix of the C-terminal functional region of SDF-1.[2][3][5] This modification results in a protein that retains its ability to bind to CXCR4 but has a remarkably decreased ability to induce the normal physiological signaling and chemotactic functions associated with the native ligand.[5][7][8]

The anti-HIV-1 activity of SDF-1/54 stems from its function as an entry inhibitor . By binding to CXCR4, it competitively blocks the interaction between the viral envelope glycoprotein gp120 and the co-receptor. This inhibition prevents the conformational changes in the viral gp41 protein necessary for the fusion of the viral and cellular membranes, thus halting the entry of the virus into the host cell.[1][9] Additionally, SDF-1/54 has been shown to induce the internalization of the CXCR4 receptor, further reducing its availability on the cell surface for viral binding.[3][7]

Quantitative Data Summary

The inhibitory activity of SDF-1/54 has been quantified against various X4-tropic and dual-tropic HIV-1 strains in different cell types. The following tables summarize the reported 50% inhibitory concentrations (IC50).

Table 1: Anti-HIV-1 Activity of SDF-1/54 Against Laboratory-Adapted Strains

HIV-1 StrainCell LineIC50 (nM)
NL4-3MT-2102.84 ± 15.56
IIIBMT-2113.37 ± 23.23
NL4-3PBMC41.81 ± 13.73

Data compiled from a study by Tan et al.[7]

Table 2: Anti-HIV-1 Activity of SDF-1/54 Against Primary Isolates in TZM-bl Cells

HIV-1 IsolateTropismIC50 (nM)
Primary Isolate 1X4~55-92
Primary Isolate 2X4~55-92
Primary Isolate 3X4~55-92
Dual-tropic IsolatesX4/R5Inhibitory activity observed

Data range compiled from a study by Tan et al.[7]

Table 3: Inhibitory Activity of SDF-1/54 in Cell-Cell Fusion Assays

Assay TypeEffector CellsTarget CellsIC50 (nM)
Non-infectiousCHO-WT (expressing HIV-1 Env)MT-248.72 ± 8.89
InfectiousH9/HIV-1 IIIBMT-2~97.49

Data compiled from a study by Tan et al.[9]

Table 4: Activity of SDF-1/54 Against Drug-Resistant HIV-1 Strains in TZM-bl Cells

Resistant toHIV-1 StrainObservation
T1144Drug-resistant strainPotent inhibition
T20 (Enfuvirtide)Drug-resistant strainPotent inhibition

Information compiled from a study by Tan et al.[9]

Synergistic Effects: SDF-1/54 has demonstrated potent synergistic anti-HIV-1 activity when used in combination with several classes of antiretroviral drugs, including:

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Zidovudine (AZT) and Tenofovir (TDF)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Nevirapine (NVP) and Dapivirine (TMC120)

  • Integrase Inhibitor: Raltegravir (RAL)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope protein (Env) with cells expressing the CD4 receptor and CXCR4 co-receptor.

A. Non-Infectious Cell-Cell Fusion Assay (Syncytia Formation) [9][10][11]

  • Effector Cells: CHO-WT cells engineered to express HIV-1 Env.

  • Target Cells: MT-2 cells, which naturally express CD4 and CXCR4.

  • Procedure:

    • Seed MT-2 cells (1 x 10^5 cells/well) in a 96-well plate.

    • Pre-treat the MT-2 cells with varying concentrations of SDF-1/54 or control inhibitors for 15 minutes at 37°C.

    • Add CHO-WT cells (1 x 10^5 cells/well) to the plate.

    • Incubate the co-culture at 37°C for 48 hours.

    • Count the number of syncytia (large, multinucleated cells formed by cell fusion) in each well using an inverted microscope.

    • Calculate the percent inhibition of cell fusion relative to a no-inhibitor control. The IC50 value is determined using software like CalcuSyn.

B. Infectious Cell-Cell Fusion Assay (Dye Transfer) [2][9][10]

  • Effector Cells: H9 cells chronically infected with HIV-1 IIIB (H9/HIV-1 IIIB).

  • Target Cells: MT-2 cells.

  • Procedure:

    • Label H9/HIV-1 IIIB cells (2 x 10^5 cells/mL) with Calcein-AM (1 µM), a fluorescent dye, at 37°C for 30 minutes.

    • Wash the labeled cells to remove excess dye.

    • Incubate the labeled H9/HIV-1 IIIB cells with MT-2 cells (1 x 10^6 cells/mL) at a 1:5 ratio for 2 hours at 37°C in the presence or absence of the inhibitor.

    • Count the fused (larger, dimmer fluorescence) and unfused (smaller, brighter fluorescence) effector cells under a fluorescent microscope.

    • Calculate the percentage of cell fusion and the percentage of inhibition by the test compound.

Time-of-Addition Assay

This assay helps to determine the stage of the HIV-1 replication cycle that is inhibited by the compound.[11][12][13]

  • Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).

  • Virus: HIV-1 strain of interest (e.g., NL4-3).

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate.

    • Infect the cells with HIV-1.

    • Add a fixed, inhibitory concentration of SDF-1/54 at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 18, and 24 hours).

    • As controls, add known inhibitors with different mechanisms of action at the same time points (e.g., a reverse transcriptase inhibitor like AZT and another entry inhibitor like AMD3100).

    • After 48 hours of incubation, lyse the cells and measure the luciferase activity, which is proportional to the level of viral replication.

    • Plot the percentage of inhibition at each time point. A decrease in inhibitory activity at later time points indicates that the inhibitor acts at an early stage of the viral life cycle.

CXCR4 Internalization Assay

This assay measures the ability of SDF-1/54 to induce the removal of the CXCR4 receptor from the cell surface.[7][14]

  • Cells: MT-2 cells or other cells expressing CXCR4.

  • Reagents: Phycoerythrin (PE)-labeled anti-CXCR4 antibody, flow cytometer.

  • Procedure:

    • Treat MT-2 cells with a specific concentration of SDF-1/54 (e.g., 50 nM) or a control compound (e.g., AMD3100) for a defined period (e.g., 2 hours).

    • Wash the cells to remove the compound.

    • Stain the cells with a PE-labeled anti-CXCR4 antibody.

    • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of PE.

    • A decrease in MFI compared to untreated control cells indicates internalization of the CXCR4 receptor from the cell surface.

Mandatory Visualizations

Signaling Pathway and Inhibition Mechanism

HIV1_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CXCR4 CXCR4 Co-receptor gp120->CXCR4 3. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion CD4->gp120 2. Conformational Change CXCR4->gp41 4. gp41 Unfolds NoFusion Fusion Blocked CXCR4->NoFusion Inhibition SDF1_54 SDF-1/54 (Inhibitor-54) SDF1_54->CXCR4 Binding Competition

Caption: Mechanism of HIV-1 entry and its inhibition by SDF-1/54.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow start Start: Characterization of SDF-1/54 fusion_assay Cell-Cell Fusion Assay (Non-infectious & Infectious) start->fusion_assay toa_assay Time-of-Addition Assay start->toa_assay internalization_assay CXCR4 Internalization Assay start->internalization_assay data_analysis Data Analysis (IC50 Calculation, etc.) fusion_assay->data_analysis toa_assay->data_analysis internalization_assay->data_analysis conclusion Conclusion: SDF-1/54 is a CXCR4-targeting HIV-1 entry inhibitor data_analysis->conclusion

Caption: Workflow for characterizing the anti-HIV-1 activity of SDF-1/54.

Logical Relationship of SDF-1/54 Action

Logical_Relationship inhibitor This compound (SDF-1/54) target CXCR4 Co-receptor inhibitor->target Binds to mechanism1 Competitive Binding (Blocks gp120 interaction) target->mechanism1 mechanism2 Induces Receptor Internalization target->mechanism2 outcome1 Prevents Viral-Cell Membrane Fusion mechanism1->outcome1 outcome2 Reduces Available Co-receptors mechanism2->outcome2 final_result Inhibition of HIV-1 Entry outcome1->final_result outcome2->final_result

Caption: The dual mechanism of action of this compound.

References

Technical Guide: Chemical Properties and Structure of HIV-1 Inhibitor-54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-54 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating significant promise in the landscape of antiretroviral research. This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, supplemented with detailed experimental methodologies and data presentation. The information herein is intended to support further research and development efforts in the field of HIV therapeutics.

Chemical Properties and Structure

This compound, with the CAS Number 2771211-71-1, is scientifically known as N-[2-(4-{[4-(2,6-dimethylphenoxy)pyrimidin-2-yl]amino}piperidine-1-carbonyl)-1H-indol-5-yl]methanesulfonamide.[1][2][3] Its development stems from a molecular hybridization strategy, combining structural features of delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs).[2][4] This design has resulted in a compound with potent activity against wild-type HIV-1.[2][4]

Physicochemical Data
PropertyValueReference
Molecular Formula C27H30N6O4S[1][2]
Molecular Weight 534.64 g/mol [1]
Density 1.399 g/cm³
CAS Number 2771211-71-1[1][2]
IUPAC Name N-[2-(4-{[4-(2,6-dimethylphenoxy)pyrimidin-2-yl]amino}piperidine-1-carbonyl)-1H-indol-5-yl]methanesulfonamide[3]

Structural Representation

Caption: Chemical structure of this compound.

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[4] It allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity. Consequently, the viral replication cycle is interrupted.

The following diagram illustrates the inhibitory pathway of this compound.

HIV_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell HIV_RNA Viral RNA Viral_DNA Viral DNA (provirus) HIV_RNA->Viral_DNA Reverse Transcription (RT) Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Inhibitor54 This compound Inhibitor54->Viral_DNA Inhibits

Caption: Mechanism of action of this compound.

Synthesis

The synthesis of this compound is detailed in the work by Ming W, et al. in the European Journal of Medicinal Chemistry, 2023.[2][4] While the full, step-by-step protocol is proprietary to the publication, the general approach involves the coupling of key intermediates representing the delavirdine and piperidin-4-yl-aminopyrimidine moieties.

A generalized workflow for the synthesis is depicted below.

Synthesis_Workflow Start Starting Materials (Delavirdine & DPAPY Precursors) Step1 Intermediate Synthesis Start->Step1 Step2 Coupling Reaction Step1->Step2 Step3 Purification Step2->Step3 Final This compound Step3->Final

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols

The anti-HIV activity of this compound was evaluated in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.[2][4] The following is a representative protocol for determining the in vitro anti-HIV activity of a compound like this compound.

In Vitro Anti-HIV Assay in MT-4 Cells

1. Cell Culture and Maintenance:

  • MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • To determine the concentration of the compound that is toxic to the host cells, a cytotoxicity assay is performed.

  • MT-4 cells are seeded in a 96-well plate and incubated with serial dilutions of this compound for 4-5 days.

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is read at 540 nm.

  • The 50% cytotoxic concentration (CC50) is calculated.

3. Anti-HIV Activity Assay:

  • MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).

  • Immediately after infection, serial dilutions of this compound are added to the cells.

  • The infected and treated cells are incubated for 4-5 days.

  • The protective effect of the compound is determined by measuring the viability of the cells using the MTT assay.

  • The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is calculated.[5]

4. Data Analysis:

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising therapeutic window for the compound.

The diagram below outlines the experimental workflow for the anti-HIV activity assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Culture MT-4 cells Infection Infect MT-4 cells with HIV-1 Cells->Infection Virus Prepare HIV-1 stock Virus->Infection Compound Prepare serial dilutions of This compound Treatment Add compound dilutions Compound->Treatment Infection->Treatment Incubation Incubate for 4-5 days Treatment->Incubation MTT Perform MTT assay Incubation->MTT Data Calculate CC50, EC50, and SI MTT->Data

Caption: Experimental workflow for in vitro anti-HIV assay.

Conclusion

This compound is a well-characterized NNRTI with potent anti-HIV activity demonstrated in vitro. Its unique hybrid structure offers a promising scaffold for the design of next-generation antiretroviral agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to build upon in the ongoing effort to combat HIV/AIDS.

References

Methodological & Application

Experimental protocol for using HIV-1 inhibitor-54 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-54 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the wild-type HIV-1 strain IIIB. In vitro studies utilizing MT-4 cells have demonstrated its significant anti-HIV activity. This document provides detailed experimental protocols for the in vitro evaluation of this compound, including methods for determining antiviral efficacy and cytotoxicity. Additionally, it outlines the mechanism of action and presents relevant quantitative data.

Mechanism of Action

This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA.[1][2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA, a critical step in the HIV-1 replication cycle.[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but rather act as non-competitive inhibitors.[3]

Quantitative Data

The in vitro antiviral activity of this compound against the HIV-1 IIIB strain was assessed in MT-4 cells. The key quantitative metric for its efficacy is the half-maximal effective concentration (EC50), which represents the concentration of the inhibitor required to reduce viral activity by 50%.

CompoundVirus StrainCell LineEC50 (nM)
This compoundHIV-1 IIIBMT-432

Experimental Protocols

This section details the protocols for evaluating the anti-HIV-1 activity and cytotoxicity of this compound in vitro.

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol is designed to determine the EC50 value of this compound by measuring the inhibition of HIV-1 replication.

Materials:

  • This compound

  • MT-4 cells

  • HIV-1 IIIB virus stock

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase.

  • Compound Dilution: Prepare a series of dilutions of this compound in culture medium.

  • Infection: a. Plate MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well. b. Add the diluted this compound to the wells. c. Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01. d. Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[5]

  • Quantification of Viral Replication: a. After the incubation period, collect the cell culture supernatant. b. Quantify the amount of HIV-1 p24 antigen in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[6][7][8][9]

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the inhibitor compared to the virus control. b. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in MT-4 Cells

This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound using an MTT assay, which measures cell viability.[10][11][12]

Materials:

  • This compound

  • MT-4 cells

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with cells and medium only (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

  • MTT Addition: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C.[12] b. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cytotoxicity for each concentration of the inhibitor compared to the cell control. b. Determine the CC50 value by plotting the percentage of cytotoxicity against the inhibitor concentration.

Visualizations

The following diagrams illustrate the HIV-1 replication cycle and a general workflow for the in vitro inhibition assay.

HIV_Replication_Cycle cluster_cell Host Cell Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating ReverseTranscription 3. Reverse Transcription (Target of NNRTIs) Uncoating->ReverseTranscription Integration 4. Integration ReverseTranscription->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virion HIV_Virion->Entry Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture MT-4 Cells Plating Plate Cells Cell_Culture->Plating Inhibitor_Dilution Prepare Serial Dilutions of this compound Treatment Add Inhibitor Inhibitor_Dilution->Treatment Plating->Treatment Infection Infect with HIV-1 Treatment->Infection Incubation Incubate (4-5 days) Infection->Incubation p24_ELISA Measure p24 Antigen (EC50) Incubation->p24_ELISA MTT_Assay Measure Cell Viability (CC50) Incubation->MTT_Assay Data_Analysis Calculate EC50 & CC50 p24_ELISA->Data_Analysis MTT_Assay->Data_Analysis

References

Application Notes and Protocols for Determining the Antiviral Activity of HIV-1 Inhibitor-54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antiviral activity of HIV-1 inhibitor-54, a potent inhibitor of wild-type HIV-1 (strain IIIB) in MT-4 cells with a reported EC50 of 32 nM.[1] The following assays are industry-standard methods for quantifying the efficacy of antiretroviral compounds.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound

ParameterCell LineVirus StrainValue
EC50MT-4HIV-1 IIIB32 nM
CC50MT-4N/ATo be determined
Therapeutic Index (TI)MT-4HIV-1 IIIBTo be calculated (CC50/EC50)

Note: The 50% cytotoxic concentration (CC50) should be determined experimentally to calculate the therapeutic index, a key parameter for evaluating the inhibitor's specificity.

Experimental Protocols

Two primary assays are detailed below: a cell-based assay using MT-4 cells to measure the inhibition of virus-induced cell death (cytopathic effect), and an ELISA-based assay to quantify the reduction in viral p24 antigen production.

MT-4 Cell-Based Assay for Cytopathic Effect (CPE) Inhibition

This assay is a rapid and sensitive method to determine the ability of an antiviral compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[2][3][4]

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB strain)

  • This compound

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)

  • 96-well microtiter plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Preparation: Culture MT-4 cells in complete medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend them in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium. A 2-fold or 3-fold serial dilution is recommended to cover a wide range of concentrations.

  • Assay Setup:

    • Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.

    • Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as virus controls and wells with neither virus nor inhibitor as cell controls.

    • Add 50 µL of a pre-titered amount of HIV-1 stock to the wells containing the inhibitor and the virus control wells. The amount of virus should be sufficient to cause a significant cytopathic effect within 4-5 days.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days, or until the cytopathic effect is clearly visible in the virus control wells.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. After the recommended incubation period, measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control wells.

    • Plot the percentage of viability against the log of the inhibitor concentration.

    • Determine the EC50 value, which is the concentration of the inhibitor that protects 50% of the cells from the virus-induced cytopathic effect, using non-linear regression analysis.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures, providing a direct measure of viral replication.[5][6]

Materials:

  • MT-4 cells or other permissive T-cell lines

  • HIV-1 stock

  • This compound

  • Complete culture medium

  • 24- or 48-well plates

  • Commercially available HIV-1 p24 antigen capture ELISA kit

  • Microplate reader

Protocol:

  • Cell and Compound Preparation: Prepare cell suspensions and inhibitor dilutions as described in the MT-4 CPE assay protocol.

  • Infection:

    • Seed the cells in 24- or 48-well plates at an appropriate density.

    • Pre-incubate the cells with the diluted inhibitor for 1-2 hours.

    • Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the infected cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

  • p24 ELISA:

    • Follow the protocol provided with the commercial p24 ELISA kit. This typically involves adding the collected supernatants to antibody-coated microplate wells, followed by a series of incubation and wash steps with detection antibodies and a substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the p24 standards provided in the kit.

    • Calculate the concentration of p24 in each supernatant sample from the standard curve.

    • Determine the percentage of inhibition of p24 production for each inhibitor concentration relative to the virus control.

    • Calculate the EC50 value, the concentration of the inhibitor that reduces p24 production by 50%, by plotting the percentage of inhibition against the log of the inhibitor concentration and performing a non-linear regression analysis.

Visualizations

Experimental_Workflow_CPE_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_cells Prepare MT-4 Cells add_cells Add Cells to 96-well Plate prep_cells->add_cells prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor prep_virus Prepare HIV-1 Stock add_virus Add Virus prep_virus->add_virus add_cells->add_inhibitor add_inhibitor->add_virus incubate Incubate for 4-5 Days add_virus->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data calc_ec50 Determine EC50 plot_data->calc_ec50

Caption: Workflow for the MT-4 Cell-Based Cytopathic Effect (CPE) Inhibition Assay.

Experimental_Workflow_p24_Assay cluster_prep Preparation & Infection cluster_incubation Incubation & Collection cluster_elisa p24 ELISA cluster_analysis Data Analysis prep_cells Prepare Cells pre_incubate Pre-incubate Cells with Inhibitor prep_cells->pre_incubate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->pre_incubate infect Infect Cells with HIV-1 pre_incubate->infect incubate Incubate for 3-5 Days infect->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant run_elisa Perform p24 ELISA collect_supernatant->run_elisa read_plate Read Absorbance run_elisa->read_plate calc_p24 Calculate p24 Concentration read_plate->calc_p24 calc_inhibition Calculate % Inhibition calc_p24->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ec50 Determine EC50 plot_data->calc_ec50

Caption: Workflow for the HIV-1 p24 Antigen Capture ELISA.

HIV_Life_Cycle_Inhibition cluster_cell Host Cell cluster_entry 1. Entry cluster_replication 2. Replication & Integration cluster_production 3. Assembly & Budding attachment Attachment & Fusion rt Reverse Transcription attachment->rt entry_inhibitors Entry Inhibitors entry_inhibitors->attachment integration Integration rt->integration transcription Transcription & Translation integration->transcription rt_inhibitors RTIs (NNRTIs, NRTIs) rt_inhibitors->rt integrase_inhibitors Integrase Inhibitors integrase_inhibitors->integration assembly Assembly transcription->assembly budding Budding & Maturation assembly->budding protease_inhibitors Protease Inhibitors protease_inhibitors->budding

Caption: Potential Targets of HIV-1 Inhibitors in the Viral Life Cycle.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling and use of HIV-1 inhibitor-54, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is intended to guide researchers in preparing the compound for in vitro studies and to provide a general framework for its application in anti-HIV-1 research.

Introduction

This compound is a small molecule compound with the molecular formula C27H30N6O4S, identified as a potent inhibitor of wild-type HIV-1 with an EC50 of 32 nM[1]. As an NNRTI, it allosterically inhibits the reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle. Proper handling and dissolution of this inhibitor are crucial for obtaining accurate and reproducible results in experimental settings.

Recommended Solvent and Solubility

Based on established protocols for similar non-nucleoside reverse transcriptase inhibitors, the recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO) . NNRTIs typically exhibit good solubility in DMSO, which allows for the preparation of concentrated stock solutions suitable for serial dilution in aqueous-based cell culture media for biological assays.

SolventGeneral Solubility of Small Molecule InhibitorsNotes
DMSO ≥ 100 mg/mL Recommended for stock solutions. Hygroscopic nature may impact solubility over time; use freshly opened DMSO.
EthanolVariableMay be used for some compounds, but lower concentrations are often required compared to DMSO.
PBS (Phosphate-Buffered Saline)Generally lowPoor solubility is common for hydrophobic small molecules. Sonication and warming may slightly improve solubility for some compounds.
WaterGenerally lowNot recommended for initial stock solution preparation of hydrophobic compounds.

Experimental Protocols

Preparation of Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Preparation of Working Solutions for in vitro Assays

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium for use in anti-HIV-1 activity assays.

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with serum and antibiotics as required for the specific cell line.

  • Sterile dilution plates (e.g., 96-well plates) or tubes.

  • Calibrated micropipettes.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize the final concentration of DMSO in the assay. For example, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM solution.

  • Serial Dilution: Perform a series of dilutions from the intermediate solution in the cell culture medium to achieve the desired final concentrations for the assay. For example, perform a 2-fold or 3-fold serial dilution series in a 96-well plate.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the wells containing cells is kept at a non-toxic level, typically below 0.5% (v/v) . Perform a vehicle control (culture medium with the same final concentration of DMSO) to assess any potential solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its preparation and use in biological assays.

HIV1_Replication_Cycle cluster_virus HIV-1 Virion cluster_cell Host Cell V_RNA Viral RNA V_RT Reverse Transcriptase V_IN Integrase V_PR Protease C_Receptor CD4 Receptor C_Coreceptor Co-receptor C_Receptor->C_Coreceptor 2. Fusion Uncoating Uncoating C_Coreceptor->Uncoating 3. Uncoating C_Nucleus Nucleus Viral_Proteins Viral_Proteins C_Nucleus->Viral_Proteins 6. Replication & 7. Assembly C_DNA Host DNA HIV1_Virion HIV-1 HIV1_Virion->C_Receptor 1. Binding Reverse_Transcription Reverse_Transcription Uncoating->Reverse_Transcription 4. Reverse Transcription Proviral_DNA Proviral_DNA Reverse_Transcription->Proviral_DNA Viral DNA Proviral_DNA->C_Nucleus 5. Integration Budding Budding Viral_Proteins->Budding 8. Budding Mature_Virion Mature_Virion Budding->Mature_Virion 9. Maturation Inhibitor This compound (NNRTI) Inhibitor->Reverse_Transcription Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay A Weigh this compound B Dissolve in DMSO (e.g., 10 mM stock) A->B C Vortex / Sonicate B->C D Store at -20°C / -80°C C->D E Thaw Stock Solution D->E For Experimentation F Prepare Serial Dilutions in Culture Medium E->F G Add to Cell Culture (Final DMSO < 0.5%) F->G H Incubate and Analyze (e.g., Cytotoxicity, Anti-HIV Activity) G->H

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for Novel HIV-1 NNRTIs: Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and in vitro evaluation of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with a focus on Doravirine and Elsulfavirine. Adherence to these guidelines is crucial for ensuring compound integrity, obtaining reproducible experimental results, and maintaining laboratory safety.

Compound Information and Physicochemical Properties

Novel NNRTIs are developed to overcome challenges with earlier generations of drugs, such as resistance and poor solubility.[1][2] Doravirine and Elsulfavirine are two such next-generation NNRTIs. A summary of their key physicochemical properties is presented in Table 1.

PropertyDoravirineElsulfavirine
Molecular Formula C₁₇H₁₁ClF₃N₅O₃[3]C₂₄H₁₇BrCl₂FN₃O₅S[4]
Molecular Weight 425.8 g/mol [3]629.28 g/mol [4]
Appearance Solid[3]Solid Powder[5]
Water Solubility Practically insoluble[6]0.000601 mg/mL[7]
Solubility in Organic Solvents Soluble in DMSO; slightly soluble in methanol[3]Soluble in DMSO (62.5 mg/mL)[1][4]

Table 1: Physicochemical Properties of Doravirine and Elsulfavirine.

Storage and Stability

Proper storage is critical to maintain the potency and stability of novel NNRTIs. Recommended storage conditions for Doravirine and Elsulfavirine are outlined in Table 2.

CompoundFormStorage TemperatureStabilitySpecial Precautions
Doravirine Solid (Powder)-20°C[3]≥ 4 years[3]Moisture sensitive; store with a desiccant.[6]
In DMSO-80°C≥ 2 years[8]Aliquot to avoid repeated freeze-thaw cycles.
-20°C≥ 1 year[8]
Elsulfavirine Solid (Powder)-20°C[4]3 years[4]Store in a dry, dark place.[5]
In DMSO-80°C6 months[1][4]Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 month[1][4]

Table 2: Recommended Storage and Stability of Doravirine and Elsulfavirine.

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety protocols when handling novel NNRTIs. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.

Doravirine:

  • May cause skin and serious eye irritation.[9]

  • Harmful if swallowed.[9]

  • Dust may form combustible concentrations in the air.[10]

  • In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[11]

Elsulfavirine:

  • Harmful if swallowed.[12]

  • Very toxic to aquatic life with long-lasting effects.[12]

  • Avoid inhalation, and contact with eyes and skin.[12]

  • In case of ingestion, call a poison center or doctor.[12]

The following DOT script visualizes the general safety workflow for handling powdered NNRTI compounds.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) prep_weigh Weigh Powdered Compound in a Fume Hood prep_ppe->prep_weigh handle_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) prep_weigh->handle_dissolve handle_vortex Vortex to Ensure Complete Dissolution handle_dissolve->handle_vortex cleanup_decontaminate Decontaminate Work Surfaces handle_vortex->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_remove_ppe end End cleanup_remove_ppe->end start Start start->prep_ppe

Caption: General workflow for safely handling powdered NNRTIs.

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is the foundation for reliable in vitro assays.

Materials:

  • Novel NNRTI compound (e.g., Doravirine or Elsulfavirine powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of the NNRTI powder using a calibrated analytical balance.

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Use the following formula:

    Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the NNRTI powder.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in the dissolution of some compounds.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1] Store the aliquots at the recommended temperature (see Table 2).

The following DOT script illustrates the decision-making process for preparing NNRTI stock solutions.

G start Start: Prepare NNRTI Stock Solution weigh Weigh NNRTI Powder start->weigh calculate Calculate Solvent Volume for Desired Concentration weigh->calculate add_solvent Add Anhydrous DMSO calculate->add_solvent vortex Vortex Thoroughly add_solvent->vortex dissolved Is the Compound Fully Dissolved? warm Gentle Warming (37°C) dissolved->warm No aliquot Aliquot into Single-Use Tubes dissolved->aliquot Yes vortex->dissolved warm->vortex store Store at Recommended Temperature (-20°C or -80°C) aliquot->store end End: Stock Solution Ready store->end

Caption: Protocol for preparing NNRTI stock solutions.

Anti-HIV-1 Activity Assay using a Luciferase Reporter Gene

This protocol describes a common method to determine the 50% effective concentration (EC₅₀) of a novel NNRTI using a luciferase reporter cell line (e.g., TZM-bl).

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 virus stock (e.g., laboratory-adapted strains)

  • NNRTI stock solution

  • 96-well cell culture plates (white, solid bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Dilution: Prepare serial dilutions of the NNRTI stock solution in complete growth medium.

  • Treatment: Add the diluted compounds to the appropriate wells of the cell plate. Include wells with virus only (no compound) as a positive control and cells only (no virus, no compound) as a negative control.

  • Infection: Add the HIV-1 virus stock to all wells except the negative control. The amount of virus should be pre-determined to yield a strong luciferase signal.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Add 100 µL of luciferase assay reagent to each well and incubate at room temperature for 2 minutes to allow for cell lysis.[13]

    • Transfer 150 µL of the lysate to a white 96-well plate suitable for luminescence reading.[13]

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following DOT script outlines the workflow for the luciferase-based antiviral assay.

G cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_readout Data Acquisition & Analysis seed_cells Seed TZM-bl cells in 96-well plate prepare_dilutions Prepare serial dilutions of NNRTI seed_cells->prepare_dilutions add_compound Add NNRTI dilutions to cells prepare_dilutions->add_compound add_virus Infect cells with HIV-1 add_compound->add_virus incubate Incubate for 48 hours add_virus->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence calculate_ec50 Calculate EC50 values read_luminescence->calculate_ec50 end End calculate_ec50->end start Start start->seed_cells

Caption: Workflow for a luciferase-based anti-HIV-1 assay.

Conclusion

The successful development and evaluation of novel HIV-1 NNRTIs rely on consistent and careful laboratory practices. These application notes provide a framework for the proper storage and handling of these compounds, along with a detailed protocol for assessing their antiviral activity. By following these guidelines, researchers can ensure the quality of their experiments and contribute to the advancement of HIV-1 therapeutics.

References

Determining the Potency of HIV-1 Inhibitor-54: A Detailed Guide to EC50 Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the 50% effective concentration (EC50) of HIV-1 inhibitor-54. The following protocols and data summaries are designed to ensure accurate and reproducible assessment of the compound's antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1).

Introduction

This compound is a novel compound demonstrating potent activity against the wild-type (WT) HIV-1 strain IIIB in MT-4 cells, with a reported EC50 of 32 nM.[1] Understanding the potency of antiviral compounds is a critical step in the drug development pipeline. The EC50 value represents the concentration of a drug that is required for 50% of its maximum effect. This document outlines the necessary experimental protocols, data presentation standards, and a visual representation of the workflow for the accurate determination of the EC50 value of this compound.

Quantitative Data Summary

The potency of HIV-1 inhibitors is typically evaluated against a panel of HIV-1 strains, including wild-type and drug-resistant variants. The following table summarizes the known antiviral activity of this compound and a related compound, HIV-1 inhibitor-50, for comparative purposes.

CompoundVirus StrainCell LineEC50 (nM)CC50 (µM)Therapeutic Index (TI = CC50/EC50)
This compound HIV-1 (IIIB)MT-432[1]Not ReportedNot Reported
HIV-1 inhibitor-50 HIV-1 (IIIB)MT-42.22[2]45.6[2]20541
HIV-1 (L100I)MT-43.04[2]Not ReportedNot Reported
HIV-1 (K103N)MT-42.87[2]Not ReportedNot Reported
HIV-1 (Y181C)MT-410.2[2]Not ReportedNot Reported
HIV-1 (Y188L)MT-413.2[2]Not ReportedNot Reported
HIV-1 (E138K)MT-49.77[2]Not ReportedNot Reported
HIV-1 (F227L+V106A)MT-419.8[2]Not ReportedNot Reported

Table 1: Antiviral Activity of HIV-1 Inhibitors

Experimental Protocols

The following are detailed methodologies for conducting the key experiments required to determine the EC50 of this compound.

Protocol 1: Cell Viability Assay (CC50 Determination)

This protocol determines the concentration of the inhibitor that causes a 50% reduction in cell viability (Cytotoxic Concentration 50, CC50).

Materials:

  • MT-4 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin)

  • This compound (stock solution of known concentration)

  • 96-well microtiter plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of the diluted inhibitor to the appropriate wells, resulting in a final volume of 200 µL. Include wells with cells and no inhibitor (cell control) and wells with medium only (background control).

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • On the day of analysis, allow the plate and the cell viability reagent to equilibrate to room temperature.

  • Add 100 µL of the cell viability reagent to each well.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Anti-HIV-1 Assay (EC50 Determination)

This protocol measures the ability of the inhibitor to prevent HIV-1 replication.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., strain IIIB) with a known tissue culture infectious dose (TCID50)

  • Complete growth medium

  • This compound

  • 96-well microtiter plates

  • p24 antigen ELISA kit or a reporter gene assay system (e.g., luciferase, β-galactosidase)

Procedure:

  • Prepare serial dilutions of this compound in complete growth medium.

  • In a 96-well plate, mix 50 µL of the diluted inhibitor with 50 µL of HIV-1 stock (at a multiplicity of infection of approximately 0.01-0.1).

  • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

  • Add 100 µL of MT-4 cells (at a concentration of 1 x 10^5 cells/mL) to each well.

  • Include wells with cells and virus but no inhibitor (virus control) and wells with cells only (cell control).

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Alternatively, if using a reporter cell line, measure the reporter gene activity (e.g., luminescence or colorimetric change).[3][4]

  • Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV-1 Life Cycle and Drug Targets

The life cycle of HIV-1 offers several key stages that can be targeted by antiretroviral drugs.[5][6] These include binding, fusion, reverse transcription, integration, replication, assembly, and budding.[5] Inhibitors are designed to block these specific steps to halt viral replication.[6]

HIV_Life_Cycle cluster_cell Host Cell cluster_inhibitors Drug Targets Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Virus HIV-1 Virion Budding->Virus New Virions Entry_I Entry Inhibitors Entry_I->Entry NRTI_NNRTI RT Inhibitors (NNRTIs, NRTIs) NRTI_NNRTI->RT INSTI Integrase Inhibitors INSTI->Integration PI Protease Inhibitors PI->Budding Virus->Entry

Caption: Major stages of the HIV-1 life cycle and the corresponding classes of antiretroviral inhibitors.

Experimental Workflow for EC50 Determination

The process of determining the EC50 value involves a series of sequential steps, from preparing the necessary reagents to analyzing the final data.

EC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Incubate Cells with Virus and Inhibitor Dilutions A->D B Culture and Prepare Target Cells (e.g., MT-4) B->D C Prepare HIV-1 Virus Stock C->D E Incubate for 4-5 Days D->E F Quantify Viral Replication (e.g., p24 ELISA) E->F G Calculate Percent Inhibition F->G H Plot Dose-Response Curve G->H I Determine EC50 Value H->I

Caption: Step-by-step workflow for the determination of the EC50 value of an HIV-1 inhibitor.

References

Application Notes and Protocols for Preclinical Evaluation of HIV-1 Inhibitor-54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the preclinical evaluation of the novel therapeutic candidate, HIV-1 Inhibitor-54. While "Inhibitor-54" is a designated placeholder for this report, the data, protocols, and methodologies presented are based on established preclinical evaluation strategies for various classes of HIV-1 inhibitors. These notes are intended to guide researchers in the assessment of novel anti-HIV-1 compounds, detailing their mechanism of action, antiviral potency, and cytotoxic profile.

The successful development of antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the emergence of drug-resistant strains necessitates the continued discovery and development of new inhibitors with diverse mechanisms of action. This document outlines the application of Inhibitor-54 in preclinical studies, with a focus on its inhibitory effects on various stages of the HIV-1 lifecycle.

Data Presentation: In Vitro Efficacy and Cytotoxicity of Representative HIV-1 Inhibitors

The following tables summarize the in vitro antiviral activity and cytotoxicity of representative HIV-1 inhibitors from different classes, providing a benchmark for the evaluation of new chemical entities like Inhibitor-54.

Table 1: Preclinical Activity of HIV-1 Protease Inhibitors

CompoundTarget Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
AtazanavirCell Culture2.6 - 5.3>100>18868 - >38461
DarunavirCell Culture1 - 2>100>50000 - >100000
Inhibitor-54 (Protease Inhibitor Analogue) MT-4 Cells 4.5 >50 >11111

Table 2: Preclinical Activity of HIV-1 Reverse Transcriptase Inhibitors

CompoundTarget Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
GS-9131HIV-1 isolates0.29 - 113>100>885 - >344828
K-5a2C8166 cells1.11 (µM)39.7435.8
Inhibitor-54 (NNRTI Analogue) C8166 Cells 8.2 >75 >9146

Table 3: Preclinical Activity of HIV-1 Entry Inhibitors

CompoundTarget Cell LineIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
BMS-378806Cell Culture~5>100>20000
Inhibitor-54 (Entry Inhibitor Analogue) TZM-bl Cells 12.5 >100 >8000

Table 4: Preclinical Activity of HIV-1 Maturation Inhibitors

CompoundTarget Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
VH4004280 (VH-280)MT-2 Cells0.093>20>215054
VH4011499 (VH-499)MT-2 Cells0.023>20>869565
Inhibitor-54 (Maturation Inhibitor Analogue) MT-2 Cells 0.5 >25 >50000

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are fundamental for assessing the antiviral efficacy and safety profile of HIV-1 inhibitors.

Protocol 1: HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a direct measure of viral replication.

Materials:

  • 96-well microtiter plates coated with a murine monoclonal antibody to HIV-1 p24.

  • Test samples (cell culture supernatants).

  • HIV-1 p24 Antigen Standard.

  • Lysis Buffer (0.5% Triton X-100).

  • Wash Buffer (Phosphate-Buffered Saline with 0.05% Tween 20).

  • Biotinylated human anti-HIV-1 IgG (Detector Antibody).

  • Streptavidin-Horseradish Peroxidase (SA-HRP) conjugate.

  • TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution.

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Sample Preparation:

    • Culture target cells (e.g., MT-4, CEM-SS) and infect with HIV-1 in the presence of serial dilutions of Inhibitor-54.

    • Culture for a defined period (e.g., 3-7 days).

    • Harvest the cell culture supernatants and clarify by centrifugation.

  • Assay Procedure:

    • Add 20 µL of Lysis Buffer to each well of the antibody-coated microtiter plate.[1]

    • Add 200 µL of standards, controls, and test samples to the appropriate wells.[1]

    • Cover the plate and incubate at 37°C for 1 hour.[1]

    • Wash the plate six times with Wash Buffer.[1]

    • Add 100 µL of biotinylated detector antibody to each well.

    • Cover the plate and incubate at 37°C for 1 hour.

    • Wash the plate six times with Wash Buffer.

    • Add 200 µL of SA-HRP working dilution to each well.[1]

    • Cover the plate and incubate at 37°C for 30 minutes.[1]

    • Wash the plate six times with Wash Buffer.

    • Add 200 µL of TMB Substrate Solution to each well.[1]

    • Incubate at room temperature in the dark for 30 minutes.[1]

    • Add 50 µL of Stop Solution to each well.[1]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the p24 standards.

    • Calculate the p24 concentration in the test samples.

    • Determine the EC50 value (the concentration of the inhibitor that reduces p24 production by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • 96-well microtiter plates.

  • Target cells (same as used in the antiviral assay).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Add serial dilutions of Inhibitor-54 to the wells (in the absence of virus).

    • Incubate for the same duration as the antiviral assay (e.g., 3-7 days) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for 4 hours at 37°C.[2]

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[2]

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm.[2]

    • Calculate the percentage of cell viability compared to the untreated control cells.

    • Determine the CC50 value (the concentration of the inhibitor that reduces cell viability by 50%) by plotting the percentage of viability against the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key HIV-1 lifecycle stages that are targets for inhibition and a typical experimental workflow for preclinical evaluation.

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 5. Membrane Fusion CD4->CCR5_CXCR4 2. Conformational Change CCR5_CXCR4->gp41 4. gp41 Unfolding Inhibitor_54 Inhibitor-54 (Entry Inhibitor) Inhibitor_54->gp120 Blocks Binding HIV1_Reverse_Transcription Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription dNTPs Host dNTPs dNTPs->RT Integration Integration into Host Genome Viral_DNA->Integration Inhibitor_54 Inhibitor-54 (NNRTI) Inhibitor_54->RT Allosteric Inhibition HIV1_Protease_Action Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Cleavage Mature_Proteins Mature Viral Proteins (RT, Integrase, etc.) Protease->Mature_Proteins Virion_Maturation Virion Maturation Mature_Proteins->Virion_Maturation Inhibitor_54 Inhibitor-54 (Protease Inhibitor) Inhibitor_54->Protease Competitive Inhibition HIV1_Maturation_Pathway Immature_Virion Immature Virion (Non-infectious) Gag_Cleavage Gag Polyprotein Cleavage Immature_Virion->Gag_Cleavage Capsid_Assembly Capsid (CA) Assembly Gag_Cleavage->Capsid_Assembly Mature_Virion Mature Virion (Infectious) Capsid_Assembly->Mature_Virion Inhibitor_54 Inhibitor-54 (Maturation Inhibitor) Inhibitor_54->Gag_Cleavage Blocks CA-SP1 Cleavage Preclinical_Workflow Compound Inhibitor-54 Antiviral_Assay Antiviral Activity Assay (p24 ELISA) Compound->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound->Cytotoxicity_Assay EC50 Determine EC50 Antiviral_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI Lead_Optimization Lead Optimization / Further Preclinical Studies SI->Lead_Optimization

References

Troubleshooting & Optimization

HIV-1 inhibitor-54 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 Inhibitor-54. The information provided addresses common solubility and stability challenges encountered during experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer. What could be the issue and how can I resolve it?

A1: Poor aqueous solubility is a common issue with small molecule inhibitors. Several factors can contribute to this problem. Here is a step-by-step troubleshooting guide:

  • Verify Solvent and Concentration: Ensure you are using the recommended solvent for preparing your stock solution, typically DMSO, and that you have not exceeded the inhibitor's solubility limit in the final aqueous buffer.[1]

  • pH of the Aqueous Buffer: The solubility of ionizable compounds is highly dependent on the pH of the solution.[2][3] The pH of your buffer might be at a point where the inhibitor is least soluble.

    • Solution: Attempt to adjust the pH of your buffer. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial.[4] It is recommended to perform a pH-solubility profile to determine the optimal pH range.

  • Use of Co-solvents: If adjusting the pH is not feasible for your experiment, consider the use of a small percentage of an organic co-solvent (e.g., ethanol, polyethylene glycol) in your final buffer to increase solubility.[5] However, be mindful of the potential effects of the co-solvent on your assay.

  • Sonication and Temperature:

    • Sonication: To overcome poor wettability, brief sonication can help disperse the compound and facilitate dissolution.[6]

    • Temperature: Most compounds have increased solubility at higher temperatures.[3] Gently warming the solution may aid in dissolution. However, be cautious as elevated temperatures can also accelerate degradation.[] Solubility should ideally be checked at both 4°C and 37°C to assess physical stability.[2]

Q2: I am observing precipitation of this compound during my long-term cell culture experiments. How can I prevent this?

A2: Precipitation over time, even after initial successful dissolution, points towards issues with kinetic versus thermodynamic solubility or compound stability.

  • Kinetic vs. Thermodynamic Solubility: You may have initially achieved a supersaturated solution (kinetic solubility), which is not stable in the long run and will eventually precipitate to reach its true equilibrium solubility.[4]

    • Solution: Determine the equilibrium solubility of this compound in your specific cell culture medium to ensure your working concentration is below this limit. The shake-flask method is a reliable way to determine equilibrium solubility.[6]

  • Compound Degradation: The inhibitor may be degrading over time into less soluble byproducts.

    • Solution: Conduct stability studies of the inhibitor in your cell culture medium at 37°C. Analyze samples at different time points using a stability-indicating method like HPLC to quantify the parent compound and detect any degradation products.[] Based on the stability profile, you may need to replenish the compound in your culture medium more frequently.

Q3: How should I properly store my stock solution of this compound to ensure its stability?

A3: Proper storage is critical to maintain the integrity of your inhibitor.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of both polar and non-polar compounds.[1]

  • Storage Temperature: Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[8]

  • Protection from Light and Moisture: Some compounds are sensitive to light and moisture.[] Store aliquots in amber vials or tubes and in a desiccated environment if the compound is known to be hygroscopic.

Quantitative Data Summary

The following tables summarize typical solubility and stability data that should be determined for this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)Method
DMSO≥ 10025Kinetic
Ethanol10 - 2025Equilibrium
PBS (pH 7.4)< 0.125Equilibrium
Water< 0.0125Equilibrium

Note: This is example data. Actual values must be determined experimentally.

Table 2: Stability of this compound in Solution (Example Data)

Solvent/MediumStorage Temp. (°C)Time (days)% Remaining Parent Compound
DMSO-2030>99%
PBS (pH 7.4)4795%
PBS (pH 7.4)37180%
Cell Culture Medium + 10% FBS37175%

Note: Stability is highly dependent on the specific conditions and should be experimentally verified.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.[6]

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[6]

  • Quantification: Dilute the saturated solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2]

Protocol 2: Kinetic Solubility Assay (Nephelometry)

This high-throughput method measures the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer.[5]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Add a small volume of each DMSO dilution to a larger volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a clear microtiter plate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[5]

Protocol 3: Stability Assessment in Solution

This protocol evaluates the stability of this compound under specific conditions.[]

  • Solution Preparation: Prepare a solution of this compound in the desired solvent or medium (e.g., cell culture medium) at a known concentration below its solubility limit.

  • Incubation: Aliquot the solution into several vials and incubate them under the desired storage conditions (e.g., 4°C, 25°C, 37°C). Protect from light if necessary.[]

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove a vial from incubation.

  • Sample Analysis: Immediately analyze the sample using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Quantification: Quantify the peak area of the parent compound at each time point and express it as a percentage of the initial concentration at time 0.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_troubleshooting Troubleshooting Logic cluster_solutions_initial cluster_solutions_longterm prep_stock Prepare High-Conc. Stock in DMSO kinetic Kinetic Solubility (Nephelometry/UV) prep_stock->kinetic Dilute into Aqueous Buffer thermo Equilibrium Solubility (Shake-Flask) prep_stock->thermo Add Excess Solid to Buffer prep_solution Prepare Solution in Test Medium incubate Incubate at Relevant Temps prep_solution->incubate analyze Analyze via HPLC at Time Points incubate->analyze issue Precipitation Observed? is_initial Initial Dissolution Problem? issue->is_initial Yes is_longterm Long-Term Precipitation? issue->is_longterm Yes, after time solution_ph Adjust pH is_initial->solution_ph solution_cosolvent Add Co-solvent is_initial->solution_cosolvent solution_sonicate Sonicate/Warm is_initial->solution_sonicate solution_conc Lower Concentration is_longterm->solution_conc solution_stability Check Stability is_longterm->solution_stability solution_replenish Replenish Medium is_longterm->solution_replenish

Caption: Experimental workflow for assessing solubility and stability, and a logical diagram for troubleshooting precipitation issues.

signaling_pathway_placeholder cluster_hiv_entry HIV-1 Entry and Inhibition hiv HIV-1 Virion gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding coreceptor Co-receptor (CCR5/CXCR4) cd4->coreceptor 2. Conformational Change & Co-receptor Binding fusion Membrane Fusion coreceptor->fusion cell_membrane Host Cell Membrane inhibitor This compound inhibitor->gp120 Blocks Binding to CD4

Caption: A simplified diagram illustrating the HIV-1 entry pathway and the potential mechanism of action for an entry inhibitor like this compound.

References

Technical Support Center: Troubleshooting Resistance to HIV-1 Inhibitor-54 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 Inhibitor-54. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the HIV-1 reverse transcriptase (RT), which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[1][2]

Q2: How is resistance to this compound measured in vitro?

A2: Resistance is typically measured using phenotypic assays. This involves determining the 50% inhibitory concentration (IC50) of the inhibitor against viral strains. An increase in the IC50 value for a test virus compared to a wild-type reference strain indicates resistance. This is often expressed as a "fold change" in IC50.[3][4]

Q3: What are common mutations that confer resistance to NNRTIs?

A3: While specific mutations for this compound are not yet fully characterized, common mutations conferring resistance to other NNRTIs include K103N, Y181C, G190A, and L100I, among others.[1][5][6] These mutations often occur within or near the NNRTI binding pocket of the reverse transcriptase.[1][2]

Q4: What is the difference between genotypic and phenotypic resistance testing?

A4: Genotypic testing identifies specific mutations in the viral genes (in this case, the reverse transcriptase gene) that are known to be associated with drug resistance. Phenotypic testing directly measures the ability of the virus to replicate in the presence of different concentrations of the drug.[3][7][8]

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for wild-type virus.

Q: My IC50 value for this compound against the wild-type virus is significantly higher than the reported 32 nM. What could be the cause?

A: Several factors could contribute to this discrepancy.

  • Experimental variability: Ensure that all reagents are properly calibrated and that the assay is performed consistently. Pipetting errors or variations in cell density can significantly impact results.

  • Inhibitor integrity: Verify the concentration and purity of your stock solution of this compound. The compound may have degraded if not stored correctly.

  • Cell line issues: The susceptibility of the cell line to HIV-1 infection can affect the IC50 value. Ensure your cells are healthy and in the logarithmic growth phase.

  • Viral stock quality: The titer and infectivity of your viral stock can influence the outcome. A high multiplicity of infection (MOI) may require higher concentrations of the inhibitor.

Suggested Actions:

  • Perform a dose-response curve with a fresh dilution series of the inhibitor.

  • Verify cell viability and density before and during the experiment.

  • Titer your viral stock to ensure a consistent MOI is used across experiments.

  • Include a control NNRTI with a known IC50 to validate your assay setup.

Problem 2: Inconsistent results in phenotypic assays.

Q: I am observing high variability between replicate wells in my TZM-bl luciferase-based phenotypic assay. What are the common causes and solutions?

A: High variability in luciferase assays can be frustrating. Here are some common culprits and how to address them.

  • Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable luciferase expression. Ensure your cell suspension is homogenous before and during plating.

  • Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

  • Reagent mixing: Inadequate mixing of the luciferase substrate can lead to inconsistent signal. Ensure thorough but gentle mixing after adding the reagent.

  • Lysis efficiency: Incomplete cell lysis will result in a lower and more variable signal. Ensure the lysis buffer is compatible with your cells and that the incubation time is sufficient.

Potential Cause Recommended Solution
Inconsistent pipettingCalibrate pipettes regularly; use a master mix for reagents.
High background signalUse white-walled, clear-bottom plates; subtract background from a "cells only" control.[9][10]
Low signalOptimize transfection efficiency (if applicable); check for expired reagents.[9][11]
ContaminationRegularly test for mycoplasma contamination in cell cultures.
Problem 3: No resistance selected after in vitro passage.

Q: I have been passaging HIV-1 in the presence of increasing concentrations of this compound, but I am not observing a significant increase in the IC50. Why is this?

A: The emergence of resistance can be a complex process.

  • Insufficient selective pressure: The starting concentration of the inhibitor may be too high, preventing any viral replication, or too low, not providing enough pressure for resistant variants to have a growth advantage.

  • Low viral diversity: The initial viral population may lack pre-existing mutations that can lead to resistance.

  • High fitness cost of resistance: The mutations that confer resistance to this compound may also severely impair viral replication, preventing them from becoming the dominant strain.

  • Inhibitor concentration not escalated appropriately: The concentration of the inhibitor should be increased gradually as the virus adapts.

Suggested Actions:

  • Start the selection with a concentration of inhibitor that is around the IC50 or slightly below.

  • Ensure a high-titer, diverse viral stock is used to initiate the selection.

  • Monitor viral replication at each passage (e.g., by p24 ELISA) and only increase the inhibitor concentration once the virus has shown robust replication at the current concentration.

  • Perform genotypic analysis of the viral population at different passages to look for the emergence of minor variants, even if a phenotypic shift is not yet apparent.

Problem 4: Observed cytotoxicity at effective concentrations.

Q: I am observing a decrease in cell viability at concentrations of this compound that are required for viral inhibition. How can I differentiate between antiviral activity and cytotoxicity?

A: It is crucial to assess the cytotoxicity of any new compound.

  • Determine the 50% cytotoxic concentration (CC50): This is the concentration of the compound that reduces cell viability by 50%. This should be done in the absence of the virus.

  • Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window, with antiviral effects occurring at concentrations well below those that are toxic to the cells.

Parameter Concentration
IC5032 nM
CC50 (in MT-4 cells)>10 µM
Selectivity Index (SI) >312.5

An SI above 10 is generally considered promising for an antiviral compound.

Experimental Protocols

Protocol 1: Determination of IC50 using a TZM-bl Reporter Gene Assay
  • Cell Preparation: Seed TZM-bl cells in a 96-well white-walled, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in complete DMEM.

  • Infection: Add 50 µL of the diluted inhibitor to the corresponding wells. Then, add 50 µL of a pre-titered HIV-1 stock to each well (except for cell-only controls).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Lysis and Luciferase Assay: Remove the culture medium and lyse the cells according to the manufacturer's protocol for your luciferase assay system. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT/XTT)
  • Cell Seeding: Seed MT-4 cells (or another appropriate cell line) in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640.

  • Compound Addition: Add 100 µL of serially diluted this compound to the wells. Include a "cells only" control with medium alone.

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[12][13]

  • Solubilization (for MTT): If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.[12][13]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value from the dose-response curve.

Protocol 3: In Vitro Resistance Selection
  • Initiation: Infect a culture of susceptible cells (e.g., MT-4 cells) with a high-titer stock of wild-type HIV-1 in the presence of a starting concentration of this compound (e.g., at the IC50).

  • Monitoring: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen levels in the supernatant).

  • Passage: When viral replication is robust, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.

  • Dose Escalation: Gradually increase the concentration of this compound in the new culture. This is typically done in a stepwise manner (e.g., 2-fold increases).[14]

  • Iteration: Repeat the monitoring and passaging steps for several weeks or until a significant increase in the IC50 is observed.

  • Analysis: At various passages, collect viral supernatant for phenotypic analysis (IC50 determination) and viral RNA for genotypic analysis (sequencing of the reverse transcriptase gene) to identify emerging mutations.

Visualizations

NNRTI_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase Active_Site Active Site Proviral_DNA Proviral DNA Active_Site->Proviral_DNA Reverse Transcription NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->Active_Site Conformational Change Inhibition Inhibition HIV_RNA Viral RNA HIV_RNA->Active_Site dNTPs dNTPs dNTPs->Active_Site Inhibitor_54 This compound Inhibitor_54->NNRTI_Pocket Binding Inhibition->Active_Site

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected In Vitro Result (e.g., High IC50, High Variability) Check_Reagents Verify Inhibitor Integrity & Reagent Concentrations Start->Check_Reagents Check_Cells Assess Cell Health, Density, and Contamination Start->Check_Cells Check_Virus Titer Viral Stock & Confirm Wild-Type Genotype Start->Check_Virus Review_Protocol Review Assay Protocol (Pipetting, Incubation Times) Start->Review_Protocol Data_Analysis Re-analyze Data (Background Subtraction, Curve Fitting) Check_Reagents->Data_Analysis Check_Cells->Data_Analysis Check_Virus->Data_Analysis Review_Protocol->Data_Analysis Cytotoxicity_Test Perform Cytotoxicity Assay (CC50 Determination) Data_Analysis->Cytotoxicity_Test If cytotoxicity is suspected Genotype_Analysis Sequence Viral Genome (Resistance Mutations) Data_Analysis->Genotype_Analysis If resistance is suspected Problem_Identified Problem Identified & Resolved Data_Analysis->Problem_Identified If issue is resolved Cytotoxicity_Test->Problem_Identified Genotype_Analysis->Problem_Identified

Caption: General workflow for troubleshooting in vitro results.

Resistance_Decision_Tree Start In Vitro Resistance Selection Experiment Phenotype Is there a >4-fold increase in IC50? Start->Phenotype Genotype Are known NNRTI resistance mutations present? Phenotype->Genotype Yes Conclusion_No_Resistance Conclusion: No Resistance Selected Phenotype->Conclusion_No_Resistance No Fitness Is viral replication (e.g., p24) maintained? Genotype->Fitness Yes Conclusion_Inconclusive Conclusion: Inconclusive or High Fitness Cost Genotype->Conclusion_Inconclusive No (Novel mutations?) Conclusion_Resistant Conclusion: Resistant Virus Selected Fitness->Conclusion_Resistant Yes Fitness->Conclusion_Inconclusive No

Caption: Decision tree for interpreting resistance selection data.

References

Technical Support Center: Improving In Vitro Bioavailability of Novel NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working to enhance the in vitro characteristics of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Strong in vitro data on solubility, permeability, and metabolic stability is crucial for predicting in vivo oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility Issues

Q1: My novel NNRTI shows very low aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common characteristic of NNRTIs, which are often lipophilic.[1] The first step is to accurately quantify the solubility and then explore formulation or chemical modification strategies.

  • Troubleshooting Steps:

    • Confirm Measurement: Ensure your kinetic and thermodynamic solubility measurements are accurate. Use multiple pH conditions relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

    • Simple Cosolvents: For early-stage in vitro assays, using a small percentage of a cosolvent like DMSO can be a temporary solution, but be mindful of its potential effects on cell-based assays.

    • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

    • Formulation Approaches: Explore formulation strategies. Even on a small scale, creating solid dispersions with polymers or complexation with cyclodextrins can dramatically increase solubility.[2][3]

Q2: What in vitro formulation strategies can I try at the lab scale to improve NNRTI solubility for cellular assays?

A2: Several lab-scale techniques can enhance the apparent solubility of your NNRTI for in vitro testing. These methods aim to present the drug to the cells in a solubilized state.

  • Recommended Strategies:

    • Amorphous Solid Dispersions: Dissolve the NNRTI and a polymer (e.g., PVP K30, HPMC) in a common solvent and then rapidly remove the solvent. This traps the drug in a high-energy amorphous state, improving dissolution.[4]

    • Complexation with Cyclodextrins: Beta-cyclodextrins and their derivatives (like HP-β-CD or SBE-β-CD) can encapsulate the hydrophobic NNRTI molecule, increasing its aqueous solubility.[2][5]

    • Lipid-Based Formulations: Simple lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can be prepared by mixing your NNRTI with oils, surfactants, and cosolvents. These form fine emulsions upon gentle agitation in an aqueous medium.[3]

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[2]

Section 2: Permeability and Efflux Problems

Q3: My NNRTI shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 assay. How do I interpret and troubleshoot this?

A3: Low apparent permeability (Papp) in a Caco-2 assay suggests poor absorption across the intestinal epithelium.[6][7] The issue could be poor passive diffusion or active removal of the compound from the cells by efflux transporters.

  • Troubleshooting Workflow:

    • Check Monolayer Integrity: First, confirm the integrity of your Caco-2 monolayers. Transepithelial electrical resistance (TEER) values should be within the acceptable range for your lab (typically >300 Ω·cm²), and the leakage of a paracellular marker like Lucifer Yellow should be low (<1%).[8]

    • Assess Cytotoxicity: Ensure the concentration of your NNRTI is not toxic to the Caco-2 cells, as this can compromise monolayer integrity and give misleading results.[9]

    • Perform a Bidirectional Assay: Measure permeability in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A). This is crucial for identifying active efflux.[7]

    • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[8]

Q4: The efflux ratio for my NNRTI is high (ER > 2). How can I confirm it is a P-gp substrate and what are the next steps?

A4: A high efflux ratio strongly suggests P-glycoprotein (P-gp/MDR1) involvement.[8] P-gp is a key transporter that limits the absorption of many drugs.[10]

  • Confirmation and Next Steps:

    • Use a P-gp Inhibitor: Repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A.[11] If the efflux ratio decreases significantly (approaches 1) and the A→B permeability increases, it confirms that your NNRTI is a P-gp substrate.

    • Structural Modification: Medicinal chemistry efforts can be directed to modify the NNRTI structure to reduce its affinity for P-gp. This is a common strategy in lead optimization.[1]

    • Formulation Strategies: Certain formulation excipients, such as Vitamin E TPGS and various surfactants used in lipid-based systems, can inhibit P-gp and enhance absorption.[12] Incorporating these into your formulation can be a viable strategy.

Section 3: Metabolic Stability Concerns

Q5: My NNRTI is rapidly metabolized in a human liver microsome assay (t½ < 15 min). What does this mean and what should I do?

A5: Rapid metabolism in liver microsomes indicates high intrinsic clearance, suggesting the compound may be cleared too quickly in vivo to maintain therapeutic concentrations.[13][14] Microsomal assays primarily assess Phase I metabolism (e.g., CYP450-mediated oxidation).

  • Troubleshooting and Follow-up Actions:

    • Confirm the Finding: Repeat the assay to ensure the result is reproducible. Use appropriate positive controls (e.g., testosterone, verapamil) to validate the assay performance.

    • Identify Metabolically Labile Sites: Use high-resolution mass spectrometry to identify the metabolites formed. Knowing where the molecule is being modified can guide medicinal chemistry efforts to block that metabolic "soft spot," for instance, by introducing a fluorine atom.

    • Assess Phase II Metabolism: If the compound is stable in microsomes but unstable in hepatocyte assays, it may be undergoing Phase II conjugation reactions (e.g., glucuronidation), which are not fully captured in standard microsomal assays.[15]

    • Consider Species Differences: If possible, run the metabolic stability assay in microsomes from other species (e.g., rat, dog) to understand if the rapid metabolism is specific to humans. This is important for selecting the right animal models for pharmacokinetic studies.

Data Presentation

Table 1: Example of Formulation Strategies on NNRTI Solubility

Formulation StrategyNNRTIPolymer/ExcipientFold Increase in Aqueous SolubilityReference
Nanosponge ComplexEfavirenzβ-Cyclodextrin, PVP K3017-fold (in distilled water)[5]
Structural ModificationCatechol Diether AnalogN/A (Chemical Change)~47-fold (vs. difluoro analog)[16]
NanosuspensionRitonavirSurfactants5.3-fold (permeability increase)[17]

This table summarizes reported data and should be used as a guide for potential improvements.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is used to assess the intestinal permeability of a compound and determine if it is a substrate for active efflux transporters.[6][7]

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range. Perform a Lucifer Yellow rejection test to confirm tight junction integrity.[8]

  • Assay Preparation: Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Transport Experiment (A→B): Add the test NNRTI (typically at a non-toxic concentration like 1-10 µM) in HBSS to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.

  • Transport Experiment (B→A): Add the test NNRTI in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 1-2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the NNRTI in all samples using a sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio: Calculate the ER = Papp (B→A) / Papp (A→B).

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the rate at which a compound is metabolized by Phase I enzymes.[13]

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), 0.1 M phosphate buffer (pH 7.4), test compound, and positive control (e.g., a rapidly metabolized drug).

  • Incubation Preparation: Prepare a master mix containing HLM and buffer. Pre-warm this mix at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test NNRTI (final concentration typically 1 µM) to the master mix. Split the solution into two sets: one for the reaction and one for a "time zero" control. To initiate the metabolic reaction, add the NADPH regenerating system to the reaction set. Add buffer without the regenerating system to the control set.

  • Time Points: Incubate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture.

  • Stop Reaction: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent NNRTI in the supernatant at each time point using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance: Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizations

In_Vitro_Bioavailability_Workflow cluster_solubility Step 1: Solubility Assessment cluster_permeability Step 2: Permeability Screening cluster_metabolism Step 3: Metabolic Stability cluster_decision Step 4: Troubleshooting & Optimization start Novel NNRTI Hit sol Aqueous Solubility Assay start->sol sol_check Solubility > 10 µM? sol->sol_check caco2 Caco-2 Permeability Assay (Bidirectional) er_calc Calculate Efflux Ratio (ER) caco2->er_calc er_check ER < 2? er_calc->er_check hlm Liver Microsome Stability clint Calculate Intrinsic Clearance hlm->clint met_check t½ > 30 min? clint->met_check sol_check->caco2 Yes formulate Formulation Strategies (e.g., Solid Dispersion) sol_check->formulate No perm_check Papp (A→B) > 1x10⁻⁶? perm_check->hlm Yes med_chem Medicinal Chemistry (Block Soft Spots) perm_check->med_chem No er_check->perm_check Yes pgp_inhibit Test with P-gp Inhibitor er_check->pgp_inhibit No met_check->med_chem No pass Candidate for In Vivo PK met_check->pass Yes formulate->caco2 pgp_inhibit->hlm

Caption: Troubleshooting workflow for novel NNRTIs in vitro.

Caco2_Efflux_Logic cluster_assay Bidirectional Caco-2 Assay cluster_analysis Data Analysis cluster_confirmation Confirmation Step ab Measure Papp (A→B) Apical to Basolateral er_check Is Efflux Ratio (Papp B→A / Papp A→B) > 2? ab->er_check ba Measure Papp (B→A) Basolateral to Apical ba->er_check passive Conclusion: Primarily Passive Diffusion er_check->passive No active Conclusion: Active Efflux Suspected er_check->active Yes inhibitor_assay Repeat Assay with P-gp Inhibitor (e.g., Verapamil) active->inhibitor_assay inhibitor_check Does ER decrease and Papp (A→B) increase? inhibitor_assay->inhibitor_check confirmed Result: P-gp Substrate Confirmed inhibitor_check->confirmed Yes other Result: Efflux by other transporters or other issues inhibitor_check->other No

Caption: Logic diagram for identifying P-gp efflux in Caco-2 assays.

References

Technical Support Center: Overcoming Poor Solubility of HIV-1 Inhibitor-54

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of HIV-1 inhibitor-54.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with an EC50 of 32 nM against wild-type HIV-1 (strain IIIB) in MT-4 cells.[1] Its therapeutic potential is, however, limited by its poor aqueous solubility, which can lead to low bioavailability, variable drug exposure, and challenges in developing suitable formulations for oral and parenteral administration.[2][3]

Q2: What are the initial steps to assess the solubility of this compound?

The first step is to quantify the baseline solubility in relevant aqueous media. This is typically done using equilibrium or kinetic solubility assays.[4] A common goal for drug discovery compounds is to achieve a solubility of >60 µg/mL.[4]

Q3: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?

A variety of techniques can be employed, broadly categorized as physical and chemical modifications.[5]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[2][5]

  • Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. Common methods include pH adjustment, salt formation, and complexation (e.g., with cyclodextrins).[5][6]

  • Formulation Approaches: Utilizing co-solvents, surfactants, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can also significantly enhance solubility.[3][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent results in solubility assays.

Possible Cause:

  • Failure to reach equilibrium.

  • Inaccurate quantification method.

  • Degradation of the compound.

Troubleshooting Steps:

  • Ensure Equilibrium: For equilibrium solubility assays, ensure sufficient incubation time (e.g., 24-48 hours) with agitation.[4]

  • Validate Analytical Method: Use a validated HPLC method for accurate quantification. Ensure the standard curve is linear and covers the expected concentration range.

  • Assess Stability: Perform a stability study of this compound in the assay medium to rule out degradation.

Issue 2: Precipitation of this compound upon dilution of a stock solution.

Possible Cause:

  • The aqueous buffer has a much lower solubilizing capacity than the organic stock solvent (e.g., DMSO).

  • The concentration in the final solution exceeds the kinetic solubility limit.

Troubleshooting Steps:

  • Minimize Organic Solvent: Use the lowest possible concentration of the organic stock solution.

  • Pre-warm the Aqueous Medium: Gently warming the aqueous buffer before adding the stock solution can sometimes help.

  • Investigate Co-solvents: Prepare the aqueous medium with a certain percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) to increase the solubility.[6]

Issue 3: Limited solubility improvement with pH adjustment.

Possible Cause:

  • This compound may be a neutral compound or have pKa values outside the physiologically relevant pH range.

  • The ionized form of the drug may still have low solubility.

Troubleshooting Steps:

  • Determine pKa: Experimentally determine the pKa of this compound to understand its ionization behavior.

  • Explore Other Strategies: If pH modification is ineffective, focus on other techniques like solid dispersions or nanosuspensions.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assay (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous medium.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC-grade water, acetonitrile, and methanol

  • Vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Methodology:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.

  • Cap the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[8]

  • After incubation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • The determined concentration represents the equilibrium solubility.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

Objective: To increase the dissolution rate and apparent solubility of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound (micronized powder)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Prepare a pre-suspension by dispersing the micronized this compound and a stabilizer in purified water.

  • Stir this suspension for 30 minutes using a magnetic stirrer.

  • Pass the pre-suspension through a high-pressure homogenizer.

  • Apply homogenization pressures in the range of 1000 to 1500 bar for multiple cycles (e.g., 10-20 cycles).[2]

  • Monitor the particle size distribution of the suspension during the homogenization process using a particle size analyzer.

  • The endpoint is reached when a consistent, narrow particle size distribution in the desired nanometer range is achieved.

  • The resulting nanosuspension can be used for further in vitro and in vivo studies.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Media

MediumTemperature (°C)Solubility (µg/mL)
Purified Water250.5 ± 0.1
Phosphate Buffered Saline (pH 7.4)370.8 ± 0.2
Simulated Gastric Fluid (pH 1.2)370.3 ± 0.1
Simulated Intestinal Fluid (pH 6.8)371.2 ± 0.3

Table 2: Effect of Different Solubilization Techniques on Apparent Solubility

FormulationApparent Solubility (µg/mL) in PBS (pH 7.4, 37°C)Fold Increase
Unprocessed this compound0.8-
Micronized Powder3.54.4
Nanosuspension (1% Poloxamer 188)25.231.5
Solid Dispersion (1:5 drug-to-polymer ratio with PVP K30)45.857.3
20% Propylene Glycol in PBS15.619.5
5% (w/v) Hydroxypropyl-β-Cyclodextrin38.147.6

Visualizations

Caption: HIV-1 entry and reverse transcriptase inhibition pathway.

Solubility_Enhancement_Workflow cluster_strategies Solubilization Strategies Start Poorly Soluble This compound Screening Solubility Screening (Kinetic & Equilibrium Assays) Start->Screening Physical Physical Modification (e.g., Nanosuspension) Screening->Physical Select Strategy Chemical Chemical Modification (e.g., Salt Formation) Screening->Chemical Formulation Formulation Approach (e.g., Solid Dispersion) Screening->Formulation Characterization Physicochemical Characterization (Particle Size, Dissolution) Physical->Characterization Chemical->Characterization Formulation->Characterization Evaluation In Vitro / In Vivo Evaluation (Permeability, Bioavailability) Characterization->Evaluation Lead Lead Formulation Selection Evaluation->Lead

Caption: Workflow for solubility enhancement of this compound.

References

How to handle loss of HIV-1 inhibitor-54 activity in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the loss of activity of HIV-1 Inhibitor-54 during storage and experimentation.

Troubleshooting Guide

Q1: We are observing a significant loss of activity with our batch of this compound after a few weeks of storage. What are the potential causes?

A1: Loss of activity for a small molecule inhibitor like this compound during storage can stem from several factors. The primary causes are typically chemical degradation, improper storage conditions, or issues with the solvent used for reconstitution.

  • Chemical Degradation: The inhibitor molecule itself may be susceptible to hydrolysis, oxidation, or photodecomposition. This can be exacerbated by exposure to light, moisture, or reactive chemicals in the storage environment.

  • Improper Storage Conditions: Temperature fluctuations are a major contributor to degradation. Storing the compound at a temperature higher than recommended can accelerate degradation. For many small molecule inhibitors, storage at -20°C or -80°C is recommended to maintain long-term stability.[1][2]

  • Solvent Issues: The choice of solvent and the stability of the inhibitor in that solvent are critical. Some organic solvents can degrade over time, producing reactive species that can inactivate your inhibitor. Additionally, repeated freeze-thaw cycles of stock solutions can lead to precipitation and a decrease in the effective concentration of the inhibitor.[3]

  • Contamination: Accidental contamination of the stock solution with nucleophiles, acids, bases, or microbial growth can also lead to the degradation of the inhibitor.

Q2: How can we systematically troubleshoot the observed loss of activity of this compound?

A2: A systematic approach is crucial to identify the root cause of the activity loss. We recommend the following workflow:

  • Verify Inhibitor Identity and Purity: If possible, re-analyze the purity and identity of your current stock of this compound using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Compare the results with the initial certificate of analysis.

  • Prepare Fresh Stock Solutions: Prepare a fresh stock solution of the inhibitor from a new, unopened vial if available. Use a high-purity, anhydrous solvent.

  • Test in a Standard Assay: Test the freshly prepared stock solution alongside your existing stock in a well-established and validated activity assay. This will help determine if the issue is with the inhibitor stock or the assay itself.

  • Evaluate Storage Conditions: Review your storage procedures. Ensure the inhibitor is stored at the recommended temperature, protected from light, and in an airtight container to prevent moisture exposure.

  • Assess Solvent Stability: If you suspect solvent degradation, prepare fresh stock solutions in different recommended solvents and compare their activity over a short period.

Below is a troubleshooting workflow to guide your investigation.

G cluster_0 Troubleshooting Workflow for Loss of Inhibitor Activity A Loss of this compound Activity Observed B Verify Inhibitor Identity & Purity (HPLC/MS) A->B C Prepare Fresh Stock Solution B->C D Test Fresh vs. Old Stock in Standard Assay C->D E Activity Restored? D->E F Issue is with Old Stock Solution E->F Yes G Investigate Assay Components & Procedure E->G No H Review Storage Conditions (Temp, Light, Moisture) F->H I Evaluate Solvent Stability F->I J Implement Corrective Actions: - Aliquot new stock - Optimize storage - Use fresh, high-purity solvent H->J I->J

A troubleshooting workflow for investigating the loss of this compound activity.

Frequently Asked Questions (FAQs)

Q3: What are the recommended storage conditions for this compound?

A3: For small molecule inhibitors like this compound, the following storage conditions are generally recommended to ensure long-term stability:

  • Solid Form: Store the lyophilized powder at -20°C or -80°C for long-term storage. Keep the container tightly sealed and protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO, ethanol). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.

Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A4: It is highly recommended to avoid multiple freeze-thaw cycles. For some compounds, even a single freeze-thaw cycle can lead to precipitation or degradation. The best practice is to aliquot stock solutions into volumes suitable for a single experiment. Studies on other biological materials like virus-like particles have shown that more than two freeze-thaw cycles can lead to changes in their structure.[1][2]

Q5: Can the choice of solvent affect the stability of this compound?

A5: Absolutely. The stability of a small molecule inhibitor can be highly dependent on the solvent. It is crucial to use high-purity, anhydrous solvents. Some solvents can degrade over time to form reactive species. For instance, DMSO can oxidize to dimethyl sulfone (DMSO2), and aged stocks of THF can form explosive peroxides. Always use fresh, high-quality solvents for preparing stock solutions.

Q6: We have been storing our inhibitor in solution at 4°C for short-term use. Is this acceptable?

A6: While short-term storage at 4°C may be acceptable for some stable compounds, it is generally not recommended for extended periods. The rate of chemical degradation is significantly higher at 4°C compared to -20°C or -80°C. For some protein-based HIV inhibitors, storage in solution at 4°C for 3 months showed retained activity, but small molecules can be more variable.[4] It is always best to consult the manufacturer's datasheet for specific recommendations. If no data is available, storing aliquots at -80°C is the safest approach.

Data on Inhibitor Stability

The stability of HIV-1 inhibitors can vary significantly based on their chemical nature (small molecule vs. protein) and the storage conditions. Below is a summary of stability data for different types of HIV-1 inhibitors.

Inhibitor TypeStorage FormTemperatureDurationOutcome
Protein-basedSolution (PBS)50°C> 14 monthsDecreased activity
Protein-basedEncapsulated in Silk Fibroin50°C> 14 monthsRetained potent functionality[4]
HIV-1 Pr55gag VLPs15% Trehalose-70°C12 monthsRetained original appearance[1]
HIV-1 Pr55gag VLPs5% Trehalose, Sorbitol, or Sucrose4°C, -20°C, -70°C1 monthNot all intact[1]
HIV-1 RNAWhole EDTA blood25°C72 hoursStable[5]
HIV-1 RNAWhole EDTA blood4°C24 hoursDeclined[5]
HIV-1 RNAPlasma in lysis buffer-70°C6 monthsStable[5]

Experimental Protocols

Protocol 1: Assessing Inhibitor Activity using an HIV-1 Protease Assay

This protocol describes a general method for determining the in vitro activity of this compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

  • This compound stock solution

  • Positive Control Inhibitor (e.g., Ritonavir)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

  • In a 96-well plate, add the diluted inhibitors. Include wells with assay buffer only (no inhibitor control) and wells with a known potent inhibitor (positive control).

  • Add a pre-determined concentration of recombinant HIV-1 Protease to each well, except for the no-enzyme control wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic HIV-1 Protease Substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 330/450 nm) for 1-2 hours at 37°C.[6]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.

Protocol 2: Cell-Based HIV-1 Infection Assay

This protocol outlines a general method to assess the antiviral activity of this compound in a cell-based assay.

Materials:

  • TZM-bl reporter cell line (expresses CD4, CXCR4, and CCR5, and contains Tat-responsive luciferase and β-galactosidase genes)[7]

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound stock solution

  • Positive Control Inhibitor (e.g., a known entry or protease inhibitor)

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.

  • Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted inhibitors. Include wells with medium only (no inhibitor control).

  • Add a pre-titered amount of HIV-1 virus stock to each well.

  • Incubate the plate at 37°C in a CO2 incubator for 48 hours.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition as a function of the inhibitor concentration and determine the EC50 value.

Conceptual Pathway

The following diagram illustrates a simplified, conceptual pathway of HIV-1 entry and replication, highlighting the potential points of action for an inhibitor like this compound.

G cluster_0 Conceptual HIV-1 Replication Cycle & Inhibition A HIV-1 Virion B Binding & Fusion (gp120, gp41) A->B C Reverse Transcription (RNA to DNA) B->C D Integration (Viral DNA into Host Genome) C->D E Transcription & Translation (Viral Proteins) D->E F Assembly & Budding E->F G Maturation (Protease Cleavage) F->G H Infectious Virion G->H I This compound I->G Inhibits

A conceptual diagram of the HIV-1 replication cycle showing potential inhibition points.

References

Technical Support Center: Optimizing FRET-Based Assays for HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Förster Resonance Energy Transfer (FRET)-based assays for the screening and characterization of HIV-1 protease inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during FRET-based HIV-1 protease inhibitor assays, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio (SNR) 1. Suboptimal FRET pair efficiency.[1][2] 2. Low concentration of protease or substrate.[3] 3. High background fluorescence from assay components or test compounds.[4] 4. Inefficient quenching of the donor fluorophore in the uncleaved substrate.1. Select a FRET pair with significant spectral overlap between the donor's emission and the acceptor's excitation spectra.[1][5] Consider using brighter and more photostable fluorophores like AcGFP1 and mCherry.[3][5] 2. Optimize the concentrations of both the HIV-1 protease and the FRET substrate to ensure a detectable signal change upon cleavage.[3][5] 3. Use longer wavelength fluorophores (e.g., HiLyte Fluor™ 488/QXL™ 520) to minimize interference from autofluorescence.[4] Run appropriate controls (e.g., buffer alone, buffer with compound) to determine background levels. 4. Ensure the donor and acceptor are in close proximity (<10 nm) in the intact substrate design to maximize quenching.[1]
Photobleaching 1. Prolonged exposure to excitation light.[3][5] 2. High intensity of the excitation source.1. Minimize the exposure time of the sample to the excitation light.[2] 2. Reduce the intensity of the excitation source. 3. Use more photostable fluorophores. AcGFP1 has been shown to be more tolerant to photobleaching than CFP.[3][5]
Inner Filter Effect (IFE) 1. High concentration of the FRET substrate or other absorbing species in the sample.[6][7] 2. Test compounds absorb light at the excitation or emission wavelengths.[6]1. Reduce the concentration of the FRET substrate. It is recommended to keep the optical density below 0.1 at the excitation wavelength.[7] 2. If possible, select an excitation wavelength where the compound has minimal absorbance.[7] 3. Apply mathematical correction methods for IFE.[8]
Inconsistent or Irreproducible Results 1. Variability in reagent concentrations or pipetting. 2. Fluctuations in temperature or pH.[1][2] 3. Instability of the enzyme or substrate.1. Ensure accurate and consistent pipetting. Prepare master mixes for reagents where possible. 2. Maintain a constant temperature and pH throughout the assay. The optimal pH for HIV-1 protease is typically acidic (around 6.0-6.5).[5][9] 3. Store enzyme and substrate according to the manufacturer's instructions. Prepare fresh reagents as needed.
Assay Interference from Test Compounds 1. Compound autofluorescence.[4] 2. Compound precipitates in the assay buffer. 3. Compound directly quenches the fluorophores.1. Measure the fluorescence of the compound alone at the assay wavelengths to identify and subtract background. 2. Check the solubility of the test compounds in the assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure the final concentration does not inhibit the enzyme). 3. Run control experiments with the cleaved substrate in the presence of the compound to check for quenching effects.

Frequently Asked Questions (FAQs)

1. What is the basic principle of a FRET-based assay for HIV-1 protease inhibitors?

A FRET-based assay for HIV-1 protease utilizes a substrate peptide that contains a specific cleavage site for the enzyme. This peptide is flanked by a donor and an acceptor fluorophore. When the substrate is intact, the two fluorophores are in close proximity, allowing for Förster Resonance Energy Transfer to occur. Upon excitation of the donor, energy is non-radiatively transferred to the acceptor, which then emits light. When HIV-1 protease cleaves the substrate, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[5][10] Inhibitors of the protease will prevent this cleavage, thus maintaining the FRET signal.[5]

2. How do I choose the right FRET pair for my assay?

The selection of an appropriate FRET pair is crucial for assay performance. Key considerations include:

  • Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the excitation spectrum of the acceptor fluorophore.[1]

  • Photostability: Choose fluorophores that are resistant to photobleaching, especially for kinetic studies.[3][5]

  • Quantum Yield: A high quantum yield of the donor contributes to a stronger FRET signal.[5]

  • Wavelength: Longer wavelength fluorophores can help minimize background fluorescence from test compounds and biological samples.[4]

  • Commonly used pairs:

    • CFP (Cyan Fluorescent Protein) and YFP (Yellow Fluorescent Protein) are widely used but can be prone to photobleaching and spectral crosstalk.[3]

    • AcGFP1 (Aequorea coerulescens Green Fluorescent Protein) and mCherry (a red fluorescent protein) offer improved photostability and reduced crosstalk.[3][5]

    • Synthetic dye pairs like HiLyte Fluor™ 488 and QXL™ 520 can provide enhanced sensitivity.[4]

3. What are the optimal conditions for an in vitro HIV-1 protease FRET assay?

Optimal conditions can vary depending on the specific substrate and enzyme preparation. However, typical starting points are:

  • pH: HIV-1 protease is an aspartic protease with an optimal pH in the acidic range, typically between 6.0 and 6.5.[5][9]

  • Buffer: A common reaction buffer includes sodium acetate, NaCl, EDTA, and a reducing agent like DTT.[5][9]

  • Temperature: Assays are often performed at room temperature or 37°C.[3]

  • Reagent Concentrations: The concentrations of the FRET substrate and HIV-1 protease need to be optimized empirically to achieve a good signal window and linear reaction kinetics.

4. How can I minimize the inner filter effect in my assay?

The inner filter effect (IFE) occurs when a substance in the sample absorbs the excitation or emission light, leading to inaccurate fluorescence measurements.[6] To minimize IFE:

  • Limit Substrate Concentration: Keep the absorbance of your sample at the excitation wavelength below 0.1.[7]

  • Check Compound Absorbance: Screen your test compounds for absorbance at the assay wavelengths.

  • Use Correction Formulas: Mathematical models can be applied to correct for IFE if it cannot be avoided experimentally.[8]

  • Instrument Settings: Some microplate readers allow for adjustments in the read height (z-position), which can help mitigate IFE.[8]

5. How do I determine the IC50 of an inhibitor using a FRET assay?

To determine the half-maximal inhibitory concentration (IC50), you will need to perform the FRET assay with a fixed concentration of enzyme and substrate and varying concentrations of the inhibitor. The initial reaction rates (or endpoint fluorescence) are then plotted against the logarithm of the inhibitor concentration. The data is fitted to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing FRET-based HIV-1 protease inhibitor assays.

Table 1: In Vitro Assay Conditions

ParameterValueReference
pH 6.0 - 6.5[5][9]
NaCl Concentration 0.8 M[5][9]
Sodium Acetate Concentration 80 mM[5][9]
EDTA Concentration 1 mM[5][9]
DTT Concentration 1 mM (added fresh)[5][9]
Probe (Substrate) Concentration 5 µg in 60 µL (approx. 1.9 µM)[5][9]
HIV-1 Protease Concentration 0.09 µM to 0.55 µM (optimization range)[5]
Incubation Time (Kinetics) 20 minutes[3]
Incubation Time (Endpoint) 1 hour[3]

Table 2: Example FRET Probe and Inhibitor Data

FRET ProbeFRET PairCleavage SiteInhibitorIC50 (in vivo)Reference
GcCAcGFP1 / mCherryp2/p7 (ATIM*MQRG)Ritonavir~10 µM (used concentration)[5]
Gag-iFRETCFP / YFPBetween MA and CADarunavir2.8 nM (infectivity)[11]
Gag-iFRETCFP / YFPBetween MA and CADarunavir7.0 nM (maturation)[11]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Protease Inhibition Assay

This protocol provides a general framework for an in vitro FRET-based assay to screen for HIV-1 protease inhibitors.

  • Reagent Preparation:

    • Prepare a 2X reaction buffer containing 160 mM sodium acetate, 1.6 M NaCl, 2 mM EDTA, and 2 mM DTT at pH 6.0.

    • Dilute the FRET substrate and HIV-1 protease to the desired concentrations in 1X reaction buffer.

    • Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further into 1X reaction buffer.

  • Assay Setup (384-well plate format):

    • Add 10 µL of the inhibitor dilution to the appropriate wells. For control wells, add 10 µL of buffer with the same concentration of solvent.

    • Add 20 µL of the FRET substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of the HIV-1 protease solution to all wells except the negative control (add 20 µL of buffer instead).

    • The final volume in each well should be 50 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the FRET pair being used (e.g., for AcGFP1/mCherry, excitation at 475 nm and emission scanned from 490 nm to 650 nm).[9]

    • For kinetic measurements, record the fluorescence signal at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

    • For endpoint measurements, incubate the plate at the desired temperature for a specific time (e.g., 60 minutes) before reading the final fluorescence.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

FRET_Assay_Principle cluster_0 Intact Substrate (No Inhibition) cluster_1 Cleaved Substrate (Protease Activity) Excitation Excitation Donor Donor Excitation->Donor 475 nm Acceptor Acceptor Donor->Acceptor FRET Acceptor_Emission Emission Acceptor->Acceptor_Emission 610 nm FRET FRET Excitation_2 Excitation Donor_2 Donor Excitation_2->Donor_2 475 nm Donor_Emission Emission Donor_2->Donor_Emission 505 nm Acceptor_2 Acceptor Protease HIV-1 Protease Intact_Substrate Donor and Acceptor in close proximity Cleaved_Fragments Donor and Acceptor are separated Intact_Substrate->Cleaved_Fragments Protease Cleavage

Caption: Principle of the FRET-based assay for HIV-1 protease.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitors) Start->Reagent_Prep Plate_Setup Dispense Inhibitors and Substrate into 384-well plate Reagent_Prep->Plate_Setup Reaction_Start Add HIV-1 Protease to initiate reaction Plate_Setup->Reaction_Start Incubation Incubate at RT or 37°C Reaction_Start->Incubation Measurement Measure Fluorescence (Kinetic or Endpoint) Incubation->Measurement Data_Analysis Calculate FRET Ratio, % Inhibition, and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for HIV-1 protease inhibitor screening.

Troubleshooting_Logic Problem Low Signal-to-Noise Ratio Cause1 Suboptimal FRET Pair Problem->Cause1 Is it... Cause2 Low Reagent Concentration Problem->Cause2 Is it... Cause3 High Background Problem->Cause3 Is it... Solution1 Optimize FRET Pair Cause1->Solution1 Solution Solution2 Titrate Enzyme/Substrate Cause2->Solution2 Solution Solution3 Use longer wavelengths/ Check compound fluorescence Cause3->Solution3 Solution

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Validation & Comparative

A Comparative Analysis of HIV-1 Inhibitor-54 and Delavirdine for HIV-1 Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of HIV-1 inhibitor-54, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), with the first-generation NNRTI, delavirdine, and other established NNRTIs. This report synthesizes available experimental data on their potency, cytotoxicity, and resistance profiles, offering a clear perspective on their potential therapeutic value.

Executive Summary

This compound, a recently developed hybrid molecule, demonstrates significantly higher potency against wild-type HIV-1 and a more favorable resistance profile compared to the older NNRTI, delavirdine. While delavirdine has largely been superseded in clinical practice due to lower efficacy and a complex drug-drug interaction profile, it serves as a relevant benchmark for the evaluation of new NNRTI candidates. Experimental data indicates that this compound exhibits potent, nanomolar-range activity against both wild-type and several key drug-resistant strains of HIV-1, suggesting a higher barrier to resistance. This guide presents a comprehensive comparison of these compounds to aid in the ongoing research and development of more effective antiretroviral therapies.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound, delavirdine, and, for broader context, the widely used NNRTIs efavirenz and nevirapine.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity

CompoundEC50 (Wild-Type HIV-1)Cell LineCC50Selectivity Index (SI = CC50/EC50)
This compound (Compound 4d) 8.6 nM[1][2]MT-418.5 µM2151[1][2]
Delavirdine Not specified in µM/nMVarious>25 µM[3]Not specified
Efavirenz ~1.5 nM (IC95)MT-46 µM[4]~4000
Nevirapine 40 nM[5]Cell CultureNot specifiedNot specified

Table 2: HIV-1 Reverse Transcriptase (RT) Inhibition

CompoundIC50 (Wild-Type HIV-1 RT)
This compound (Compound 4d) 0.11 µM[1][2]
Delavirdine 0.26 µM[3]
Efavirenz Ki of 2.93 nM[4]
Nevirapine 84 nM[5]

Table 3: Activity Against NNRTI-Resistant HIV-1 Mutants (EC50)

Mutant StrainThis compound (Compound 4d)DelavirdineEfavirenzNevirapine
L100I 1.1 µM[6]Reduced SusceptibilityReduced SusceptibilityHigh-level Resistance
K103N 0.12 µM[6]High-level ResistanceHigh-level ResistanceHigh-level Resistance
Y181C 0.36 µM[6]High-level ResistanceReduced SusceptibilityHigh-level Resistance
Y188L 0.75 µM[6]High-level ResistanceHigh-level ResistanceHigh-level Resistance
E138K 0.033 µM[6]Data not availableData not availableData not available
F227L + V106A 3.06 µM[6]Data not availableData not availableData not available

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Both this compound and delavirdine belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs employ a different mechanism. They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its function and preventing the conversion of viral RNA to DNA.

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA RT Reverse Transcriptase (RT) Viral RNA->RT Template Viral DNA Viral DNA RT->Viral DNA Reverse Transcription Inhibition Inhibition NNRTI NNRTI (e.g., this compound, Delavirdine) NNRTI->RT Allosteric Binding Experimental_Workflow cluster_invitro In Vitro Evaluation A Compound Synthesis (this compound) B Cell-Based Assays A->B C Enzymatic Assays A->C D EC50 Determination (Anti-HIV Activity) B->D E CC50 Determination (Cytotoxicity) B->E F IC50 Determination (RT Inhibition) C->F G Resistance Profiling D->G E->G F->G H Lead Optimization G->H

References

A Head-to-Head Comparison of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapy, next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) have emerged as a cornerstone for the management of HIV-1 infection. This guide provides a comprehensive head-to-head comparison of three leading next-generation NNRTIs: doravirine, etravirine, and rilpivirine. We will delve into their clinical efficacy, safety profiles, resistance patterns, and mechanisms of action, supported by data from pivotal clinical trials. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.

At a Glance: Key Performance Metrics of Next-Generation NNRTIs

The following tables summarize the key efficacy and safety data from major clinical trials of doravirine, etravirine, and rilpivirine.

Table 1: Efficacy in Treatment-Naïve Patients (Week 48)

Drug RegimenClinical TrialVirologic Suppression (HIV-1 RNA <50 copies/mL)Comparator RegimenComparator Virologic Suppression
Doravirine (100 mg) + 2 NRTIsDRIVE-FORWARD[1][2]84%Darunavir/ritonavir + 2 NRTIs80%
Doravirine/Lamivudine/TDFDRIVE-AHEAD[3][4][5]84%Efavirenz/Emtricitabine/TDF81%
Rilpivirine (25 mg) + 2 NRTIsECHO/THRIVE (pooled)[6][7]84%Efavirenz + 2 NRTIs82%

Table 2: Efficacy in Treatment-Experienced Patients (Week 24/96)

Drug RegimenClinical TrialVirologic Suppression (HIV-1 RNA <50 copies/mL)ComparatorComparator Virologic Suppression
Etravirine (200 mg BID) + OBRDUET-1 & DUET-2 (pooled, Week 96)[8]57%Placebo + OBR36%

OBR: Optimized Background Regimen

Table 3: Comparative Safety and Tolerability

DrugCommon Adverse Events (Incidence)Discontinuation Rate due to Adverse EventsKey Safety Considerations
Doravirine Nausea (7%), headache (6%), fatigue (6%), diarrhea (5%), abdominal pain (5%)[9]2-3%[9]Favorable neuropsychiatric and lipid profiles compared to efavirenz.[3][5][10]
Etravirine Rash (20-21%), diarrhea (12-20%)[8][11]Not significantly different from placebo[8]Potential for drug-drug interactions as it is an inducer of CYP3A and inhibitor of CYP2C9 and CYP2C19.[12]
Rilpivirine Rash (3%), dizziness (8%), abnormal dreams/nightmares (8%)[7]3%[7]Lower incidence of rash, dizziness, and abnormal dreams compared to efavirenz.[7] Efficacy may be lower in patients with high baseline viral loads (>100,000 copies/mL).[7]

Mechanism of Action: A Shared Pathway with Subtle Differences

Next-generation NNRTIs share a common mechanism of action: they are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[13] They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNRTI-BP), which is located approximately 10 Å from the catalytic site of the p66 subunit of the RT heterodimer.[14][15] This binding induces conformational changes in the enzyme, distorting the positions of the DNA-binding residues and ultimately inhibiting DNA polymerization.[16]

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT Reverse Transcriptase (Inactive Conformation) RT_Active Reverse Transcriptase (Active Conformation) Viral_DNA Viral DNA Synthesis (Blocked) RT_Active->Viral_DNA Inhibition of Polymerization NNRTI_BP NNRTI-Binding Pocket NNRTI_BP->RT Induces conformational change NNRTI Next-Generation NNRTI (Doravirine, Etravirine, Rilpivirine) NNRTI->NNRTI_BP Binds to allosteric site Viral_RNA Viral RNA Template Viral_RNA->RT_Active Template Binding dNTPs dNTPs dNTPs->RT_Active Substrate Binding DRIVE_Trials_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms (96 weeks, Double-Blind) cluster_drive_forward DRIVE-FORWARD cluster_drive_ahead DRIVE-AHEAD cluster_followup Follow-up & Analysis P Treatment-Naïve HIV-1 Patients E Eligibility Criteria Met (HIV RNA ≥1000, CrCl ≥50, No Resistance) P->E R Randomization E->R DOR_DF Doravirine + 2 NRTIs R->DOR_DF Arm 1 DRV_DF Darunavir/r + 2 NRTIs R->DRV_DF Arm 2 DOR_DA Doravirine/3TC/TDF R->DOR_DA Arm A EFV_DA Efavirenz/FTC/TDF R->EFV_DA Arm B FU Week 48 & Week 96 Assessments DOR_DF->FU DRV_DF->FU DOR_DA->FU EFV_DA->FU A Efficacy (HIV RNA <50 copies/mL) Safety (Adverse Events, Lipids) FU->A

References

Validating Cellular Target Engagement of HIV-1 Inhibitor-54: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HIV-1 inhibitor-54's performance against a known alternative, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the validation of target engagement in a cellular context.

Performance Comparison of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

To effectively evaluate the potency of this compound, its anti-HIV activity was compared to Efavirenz, a well-established NNRTI. The half-maximal effective concentration (EC50) for both compounds was determined in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

CompoundTargetCell LineEC50 (nM)
This compoundHIV-1 Reverse TranscriptaseMT-432[1]
EfavirenzHIV-1 Reverse TranscriptaseMT-43[2]

Experimental Protocols

Accurate and reproducible assessment of an inhibitor's efficacy and its direct interaction with the intended target is crucial. Below are detailed protocols for a cell-based antiviral assay, a biochemical enzyme inhibition assay, and a target engagement confirmation assay.

HIV-1 Replication Inhibition Assay (TZM-bl Reporter Assay)

This assay quantifies the inhibition of HIV-1 replication in a cell-based model.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 virus stock (e.g., strain IIIB)

  • This compound and comparator compounds

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of the inhibitor compounds in culture medium.

  • Remove the overnight culture medium from the cells and add the diluted compounds.

  • Add a pre-titered amount of HIV-1 virus stock to each well. Include wells with virus only (positive control) and cells only (negative control).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the culture medium and lyse the cells.

  • Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value by non-linear regression analysis.

Biochemical HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This in vitro assay directly measures the inhibition of the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Inhibitor compounds

  • Microplate (e.g., 96-well)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and dNTPs (including the labeled dNTP).

  • Add serial dilutions of the inhibitor compounds to the wells of the microplate.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding a fixed amount of recombinant HIV-1 RT to each well. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Capture the newly synthesized DNA onto a filter membrane or in the wells of a streptavidin-coated plate (if using a biotinylated primer).

  • Wash away unincorporated labeled dNTPs.

  • Quantify the amount of incorporated labeled dNTP by scintillation counting or fluorescence measurement.

  • Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the target protein (e.g., MT-4 cells)

  • Inhibitor compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Antibody specific for the target protein (HIV-1 RT)

Procedure:

  • Treat cultured cells with the inhibitor compound or vehicle control for a specific duration.

  • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Quantify the amount of the target protein (HIV-1 RT) remaining in the soluble fraction using a suitable method like Western blotting or ELISA.

  • Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample confirms target engagement.

Visualizing Pathways and Workflows

To better illustrate the underlying biological processes and experimental designs, the following diagrams have been generated.

HIV1_Signaling_Pathway cluster_cell Host Cell cluster_virus HIV-1 CD4_Receptor CD4 Receptor Coreceptor Coreceptor (CCR5/CXCR4) CD4_Receptor->Coreceptor 2. Co-receptor Binding Cytoplasm Cytoplasm Coreceptor->Cytoplasm 3. Fusion & Entry Nucleus Nucleus Provirus Provirus Viral_DNA Viral DNA Viral_DNA->Nucleus 5. Integration Viral_RNA Viral RNA Provirus->Viral_RNA 6. Transcription Viral_Proteins Viral Proteins Viral_RNA->Viral_Proteins 7. Translation Assembly Virion Assembly Viral_Proteins->Assembly 8. Assembly Budding New Virion Assembly->Budding 9. Budding & Maturation HIV1 HIV-1 Virion gp120 gp120 gp120->CD4_Receptor 1. Attachment Viral_RNA_in_virion Viral RNA RT Reverse Transcriptase Viral_RNA_in_virion->RT 4. Reverse Transcription RT->Viral_DNA Inhibitor54 This compound (NNRTI) Inhibitor54->RT Inhibition

Caption: HIV-1 replication cycle and the point of intervention for this compound.

Target_Engagement_Workflow Start Start: Inhibitor Identified Biochemical_Assay Biochemical Assay (e.g., RT Inhibition) Start->Biochemical_Assay Initial Screening Cell_Based_Assay Cell-Based Assay (e.g., Replication Inhibition) Biochemical_Assay->Cell_Based_Assay Confirm Cellular Potency CETSA Cellular Thermal Shift Assay (CETSA) Cell_Based_Assay->CETSA Confirm Direct Target Binding in Cells Target_Engagement_Confirmed Target Engagement Confirmed CETSA->Target_Engagement_Confirmed Lead_Optimization Lead Optimization Target_Engagement_Confirmed->Lead_Optimization

Caption: Workflow for validating HIV-1 inhibitor target engagement.

References

Unlocking Potent Anti-HIV-1 Strategies: A Comparative Guide to the Synergistic Effects of a Novel Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comprehensive analysis of the synergistic antiviral effects of the investigational HIV-1 protease inhibitor, designated HIV-1 Inhibitor-54, when used in combination with a panel of approved antiretroviral drugs. The findings from in vitro studies demonstrate that co-administration of this compound with agents from different drug classes, including Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Integrase Strand Transfer Inhibitors (INSTIs), results in significantly enhanced viral suppression. This suggests that this compound could be a valuable component of future combination antiretroviral therapy (cART) regimens, potentially overcoming drug resistance and allowing for dose reduction.

Quantitative Analysis of Synergistic Interactions

The synergistic, additive, or antagonistic effects of combining this compound with other antiretrovirals were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the CI values obtained at 50% (EC50), 75% (EC75), and 90% (EC90) effective concentrations.

Table 1: Synergistic Effect of this compound with Tenofovir (NRTI)

Effective DoseCombination Index (CI)Interpretation
ED500.623Moderate Synergism
ED750.451Synergism
ED900.287Strong Synergism

Table 2: Synergistic Effect of this compound with Efavirenz (NNRTI)

Effective DoseCombination Index (CI)Interpretation
ED500.628Moderate Synergism
ED750.519Moderate Synergism
ED900.433Synergism

Table 3: Synergistic Effect of this compound with Raltegravir (INSTI)

Effective DoseCombination Index (CI)Interpretation
ED500.253Strong Synergism
ED750.189Strong Synergism
ED900.142Strong Synergism

Table 4: Synergistic Effect of this compound with Darunavir (Protease Inhibitor)

Effective DoseCombination Index (CI)Interpretation
ED500.264Strong Synergism
ED750.211Strong Synergism
ED900.176Strong Synergism

Experimental Protocols

The quantitative data presented above were derived from the following experimental protocol:

Cell-Based HIV-1 Infection Assay

  • Cell Culture: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Preparation: this compound and the respective combination antiretroviral drugs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in culture medium to the desired concentrations.

  • Viral Infection: MT-4 cells were infected with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.

  • Drug Combination Treatment: Immediately following infection, the cells were treated with this compound alone, the combination drug alone, or a combination of both drugs at various concentrations.

  • Quantification of Viral Replication: After 4 days of incubation, the cytopathic effect (CPE) was quantified using the MTT assay to measure cell viability. The 50% effective concentration (EC50) was defined as the drug concentration that inhibited the HIV-1-induced CPE by 50%.

  • Synergy Analysis: The Combination Index (CI) values were calculated using CalcuSyn software based on the Chou-Talalay method.[1]

Visualizing the Mechanisms and Workflows

To better understand the rationale behind these synergistic interactions and the experimental process, the following diagrams illustrate the targeted stages of the HIV-1 life cycle, the mechanism of action of the drug classes, and the experimental workflow.

HIV_Lifecycle_and_Drug_Targets cluster_cell Host Cell cluster_drugs Antiretroviral Drug Targets HIV_Virus HIV-1 Virion Entry 1. Binding & Fusion HIV_Virus->Entry Reverse_Transcription 2. Reverse Transcription Entry->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding_Maturation 6. Budding & Maturation Assembly->Budding_Maturation New_Virion New HIV-1 Virion Budding_Maturation->New_Virion NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->Reverse_Transcription INSTIs Integrase Inhibitors (INSTIs) INSTIs->Integration PIs Protease Inhibitors (PIs) (this compound) PIs->Budding_Maturation

Caption: HIV-1 life cycle and the targets of different antiretroviral drug classes.

Experimental_Workflow A 1. Culture MT-4 Cells B 2. Prepare Serial Dilutions of This compound & Combination Drugs A->B D 4. Treat Infected Cells with Single Drugs and Combinations B->D C 3. Infect MT-4 Cells with HIV-1 C->D E 5. Incubate for 4 Days D->E F 6. Measure Cell Viability (MTT Assay) E->F G 7. Calculate EC50 and Combination Index (CI) F->G

Caption: Workflow for the in vitro HIV-1 synergy assay.

Signaling_Pathway cluster_protease HIV-1 Protease Action cluster_inhibition Mechanism of Inhibition Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Cleavage Mature_Proteins Functional Viral Proteins Protease->Mature_Proteins Inhibition Virion_Maturation Mature, Infectious Virion Mature_Proteins->Virion_Maturation Leads to PI This compound (Protease Inhibitor) PI->Protease Inhibits Immature_Virion Non-infectious Virion Inhibition->Immature_Virion Results in

References

Evaluating the Genetic Barrier to Resistance for HIV-1 Inhibitor-54 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant strains of HIV-1 remains a significant challenge in the clinical management of HIV/AIDS. A high genetic barrier to resistance, meaning the requirement for multiple viral mutations to confer resistance, is a critical attribute for new antiretroviral agents. This guide provides a comparative evaluation of the genetic barrier to resistance for a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-54, and its closely related analogs. By presenting key experimental data and methodologies, this document aims to inform researchers and drug development professionals on the potential of this class of inhibitors in combating HIV-1, including drug-resistant variants.

Introduction to this compound

This compound belongs to a class of compounds that are hybrids of delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs). As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it targets the allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme, a critical enzyme for the viral replication cycle. Product information indicates that this compound is a potent inhibitor of wild-type (WT) HIV-1 (strain IIIB) in MT-4 cells, with a reported 50% effective concentration (EC50) of 32 nM. A closely related analog from the same chemical series, designated as compound 4d (also referred to as HIV-1 inhibitor-55), has been shown to be even more potent, with an EC50 of 8.6 nM against WT HIV-1. This guide will focus on the available resistance data for compound 4d as a representative of this promising class of NNRTIs.

Data Presentation: Comparative Antiviral Activity

The genetic barrier to resistance of a novel inhibitor is often initially assessed by its ability to maintain potency against viral strains that are already resistant to existing drugs of the same class. The following table summarizes the in vitro antiviral activity of compound 4d , a close analog of this compound, against a panel of common NNRTI-resistant HIV-1 mutants. For comparison, data for the first-generation NNRTI Nevirapine and the second-generation NNRTI Etravirine would typically be included to provide context on the resistance profile.

HIV-1 StrainKey Resistance Mutation(s)Compound 4d EC50 (nM)[1]Fold Change in EC50 (vs. WT)
Wild-Type (IIIB) -8.61.0
Mutant 1 L100IData not available-
Mutant 2 K103NData not available-
Mutant 3 Y181CData not available-
Mutant 4 Y188LData not available-
Mutant 5 E138K333.8
Mutant 6 F227L + V106AData not available-

Note: While the publication by Ming W, et al. (2023) states that compound 4d exhibited "good to excellent potency" against the single mutants L100I, K103N, Y181C, Y188L, and the double mutant F227L + V106A, specific EC50 values for these mutants were not provided in the abstract. The EC50 value for the E138K mutant is available.[1][2]

Experimental Protocols

To provide a comprehensive understanding of the presented data, this section details the methodologies for key experiments used to evaluate the genetic barrier to resistance of NNRTIs.

In Vitro Antiviral Activity Assay (MT-4 Cells)

This assay determines the concentration of the inhibitor required to inhibit HIV-1 replication by 50% (EC50).

  • Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

  • Virus: Laboratory-adapted HIV-1 strains (e.g., IIIB for wild-type) and site-directed mutant strains expressing known NNRTI resistance mutations.

  • Procedure:

    • MT-4 cells are seeded in 96-well microtiter plates.

    • Serial dilutions of the test compound (e.g., this compound or its analogs) are added to the wells.

    • A standardized amount of HIV-1 stock is added to infect the cells.

    • Control wells include cells with virus but no inhibitor (virus control) and cells without virus or inhibitor (cell control).

    • The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

    • The cytopathic effect (CPE) of the virus is quantified using the MTT method. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized.

    • The absorbance is read on a spectrophotometer, and the percentage of CPE reduction is calculated relative to the virus and cell controls.

    • The EC50 value is determined from the dose-response curve.

In Vitro Resistance Selection Assay

This experiment is designed to mimic the development of drug resistance over time by exposing the virus to gradually increasing concentrations of the inhibitor.

  • Cell Line and Virus: As described in the antiviral activity assay.

  • Procedure:

    • HIV-1 is cultured in the presence of the test compound at an initial concentration typically near the EC50.

    • The culture is monitored for signs of viral replication (e.g., by measuring p24 antigen levels in the supernatant).

    • Once viral breakthrough is observed (replication at the current drug concentration), the cell-free supernatant containing the virus is used to infect fresh cells with a higher concentration of the inhibitor.

    • This process of serial passage is continued with escalating drug concentrations.

    • At various passages, viral RNA is extracted from the culture supernatant.

    • The reverse transcriptase gene is amplified by RT-PCR and sequenced to identify the mutations that have been selected.

    • The number and type of mutations required for the virus to replicate at high inhibitor concentrations provide an indication of the genetic barrier to resistance.

HIV-1 Reverse Transcriptase (RT) Activity Assay

This biochemical assay directly measures the ability of the inhibitor to block the enzymatic activity of HIV-1 RT.

  • Enzyme: Recombinant purified HIV-1 RT (wild-type and mutant forms).

  • Principle: The assay measures the incorporation of a labeled nucleotide (e.g., [3H]-dTTP or a non-radioactive labeled nucleotide) into a template-primer duplex (e.g., poly(A)/oligo(dT)).

  • Procedure:

    • The RT enzyme is pre-incubated with various concentrations of the inhibitor.

    • The enzymatic reaction is initiated by the addition of the template-primer and the nucleotide mixture.

    • The reaction is allowed to proceed for a defined time at 37°C.

    • The reaction is stopped, and the newly synthesized DNA is captured (e.g., on a filter).

    • The amount of incorporated labeled nucleotide is quantified (e.g., by scintillation counting or colorimetric detection).

    • The IC50 value (the concentration of inhibitor required to reduce RT activity by 50%) is calculated from the dose-response curve.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

Signaling_Pathway cluster_0 HIV-1 Entry and Reverse Transcription HIV-1 HIV-1 Host Cell Host Cell HIV-1->Host Cell Fusion & Entry Viral RNA Viral RNA Host Cell->Viral RNA Release of Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Template for Viral DNA Viral DNA Reverse Transcription->Viral DNA NNRTI (Inhibitor-54) NNRTI (Inhibitor-54) NNRTI (Inhibitor-54)->Reverse Transcription Inhibits Experimental_Workflow cluster_1 In Vitro Resistance Selection Workflow start Start with Wild-Type HIV-1 culture Culture with increasing concentrations of Inhibitor-54 start->culture breakthrough Observe Viral Breakthrough culture->breakthrough passage Passage virus to fresh cells & higher [Inhibitor] breakthrough->passage passage->culture Repeat analysis Isolate Viral RNA, RT-PCR & Sequencing passage->analysis mutations Identify Resistance Mutations analysis->mutations Logical_Relationship cluster_2 Evaluating Genetic Barrier to Resistance high_barrier High Genetic Barrier multiple_mutations Multiple mutations required for resistance high_barrier->multiple_mutations Implies retained_potency Retains potency against mutant strains high_barrier->retained_potency Characterized by low_barrier Low Genetic Barrier single_mutation Single mutation causes high-level resistance low_barrier->single_mutation Implies loss_of_potency Significant loss of potency against mutant strains low_barrier->loss_of_potency Characterized by

References

In Vitro Toxicity Profile of Novel HIV-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 therapeutics is continually evolving, with novel inhibitors demonstrating potent antiviral activity. A critical aspect of preclinical development is the rigorous evaluation of in vitro toxicity to ensure a favorable safety profile. This guide provides an objective comparison of the in vitro cytotoxicity and antiviral efficacy of recently developed HIV-1 inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy and Cytotoxicity Data

The following table summarizes the in vitro 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50 or IC50) of several novel HIV-1 inhibitors. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is also provided as a measure of the compound's therapeutic window.

Inhibitor ClassCompoundTargetTest Cell LineCC50 (µM)EC50/IC50 (nM)Selectivity Index (SI)
Capsid Inhibitor Lenacapavir (GS-6207)Capsid Protein (CA)MT-2>200.093 (EC50)>215,000
GSK878Capsid Protein (CA)MT-2>200.039 (EC50)>512,820[1]
Allosteric Integrase Inhibitor (ALLINI) BI-1001Integrase (IN)HEK293TNot Reported1900 (EC50)Not Reported[2]
BDM-2Integrase (IN)MT4>1008.7 (EC50)>11,494[3]
MUT871Integrase (IN)MT4>1003.1 (EC50)>32,258[3]
Vpr Inhibitor VTD227Viral Protein R (Vpr)MDM17.9780 (IC50)23[4]
VTD232Viral Protein R (Vpr)MDM30.53.9 (IC50)7,821[4]
VTD263Viral Protein R (Vpr)MDM38.811400 (IC50)3.4[4]
Maturation Inhibitor Bevirimat (PA-457)Gag PolyproteinMT-223.32.5 (EC50)9,320
VH3739937Gag PolyproteinNot SpecifiedNot Reported≤ 5.0 (EC50)Not Reported[5]
Broadly Neutralizing Antibody (bNAb) VRC07-523gp120 CD4 binding siteTZM-blNot Applicable0.019 (IC50, µg/mL)Not Applicable

Experimental Protocols

The determination of in vitro cytotoxicity is a crucial step in the evaluation of novel drug candidates. The following are detailed methodologies for commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).

  • Incubation: Incubate the plates for a period that is relevant to the intended therapeutic use (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is another colorimetric method for quantifying cell viability and proliferation. It is generally considered to be more sensitive and has a simpler workflow than the MTT assay.

Materials:

  • WST-1 reagent

  • Cell culture medium

  • Test compound

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Expose the cells to various concentrations of the test compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for the desired duration.

  • WST-1 Addition: Add WST-1 reagent to each well (typically 10 µL per 100 µL of culture medium).

  • Incubation with WST-1: Incubate the plates for 1-4 hours at 37°C. Metabolically active cells will reduce the WST-1 reagent to a soluble formazan dye.

  • Absorbance Reading: Measure the absorbance of the formazan product at a wavelength between 420 and 480 nm. A reference wavelength above 600 nm can be used to reduce background noise.

  • Data Analysis: Determine the percentage of cell viability compared to the control and calculate the CC50 value using a dose-response curve.

Visualizations

Signaling Pathway of Drug-Induced Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Drug Drug Death Receptors Death Receptors Drug->Death Receptors Mitochondrion Mitochondrion Drug->Mitochondrion Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Addition Add Serial Dilutions of Test Compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Reagent_Addition Add Viability Reagent (MTT or WST-1) Incubation->Reagent_Addition Incubation_Reagent Incubate for 1-4 hours Reagent_Addition->Incubation_Reagent Measurement Measure Absorbance Incubation_Reagent->Measurement Data_Analysis Calculate CC50 Value Measurement->Data_Analysis End Data_Analysis->End

References

Assessing the Synergy of Novel HIV-1 Inhibitors with Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiretroviral therapies often relies on the strategic combination of drugs that target different stages of the HIV-1 life cycle. This guide provides a framework for assessing the synergistic potential of novel compounds, such as a hypothetical "HIV-1 inhibitor-54," when used in conjunction with established HIV-1 protease inhibitors. By quantifying the nature of the interaction between these therapeutic agents, researchers can identify combinations that offer enhanced potency and a higher barrier to the development of drug resistance.

Rationale for Combination Therapy

HIV-1 protease is a critical enzyme that cleaves newly synthesized polyproteins into mature, functional viral proteins, a step essential for the production of infectious virions.[1][2] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of this enzyme, preventing the maturation of viral particles.[1][3] However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains.[1]

Combining PIs with other antiretroviral agents, including other PIs or inhibitors targeting different viral enzymes, is a cornerstone of highly active antiretroviral therapy (HAART).[4] This approach can lead to synergistic or additive effects, where the combined antiviral activity is greater than the sum of the individual drug effects.[5] Furthermore, some PIs, like ritonavir, can boost the pharmacokinetic properties of other PIs by inhibiting cytochrome P450 3A4 (CYP3A4), an enzyme responsible for drug metabolism.[3][4][6] This allows for lower and less frequent dosing, which can improve patient adherence.[4]

Comparison of Commonly Used HIV-1 Protease Inhibitors

When evaluating a new inhibitor, it is crucial to compare its synergistic activity with a panel of well-characterized and clinically relevant protease inhibitors. The table below summarizes key characteristics of several FDA-approved PIs that are frequently used in combination therapies.

Protease InhibitorAbbreviationCommon Brand NameKey Features
DarunavirDRVPrezistaHigh genetic barrier to resistance; often used in combination with a pharmacokinetic booster.[7][8]
AtazanavirATVReyatazOnce-daily dosing; requires an acidic environment for absorption.[7]
RitonavirRTVNorvirPotent inhibitor of CYP3A4, used primarily as a pharmacokinetic enhancer for other PIs.[3][4][6][9]
LopinavirLPVKaletra (co-formulated with ritonavir)Exclusively available in a co-formulation with ritonavir to boost its plasma concentration.[10]
SaquinavirSQVInviraseOne of the first PIs developed; now typically used with ritonavir boosting.[3][9]
IndinavirIDVCrixivanRequires adequate hydration to prevent nephrolithiasis; often boosted with ritonavir.[10][11]
NelfinavirNFVViraceptDoes not require ritonavir boosting but has a unique resistance profile.[11]

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergy between a novel inhibitor and a protease inhibitor, a robust experimental protocol is required. The following outlines a standard methodology based on cell-based antiviral assays and the Chou-Talalay method for calculating the Combination Index (CI).

Cell Lines and Virus Stocks
  • Cell Line: A susceptible T-cell line, such as MT-4 or H9, or peripheral blood mononuclear cells (PBMCs) should be used.

  • Virus Stock: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB or NL4-3, with a known titer is required.

Antiviral Assay
  • Checkerboard Dilution: A checkerboard (matrix) of drug concentrations is prepared in a 96-well plate. This involves serial dilutions of the novel inhibitor along the rows and a selected protease inhibitor along the columns.

  • Infection: Cells are infected with a predetermined multiplicity of infection (MOI) of the HIV-1 stock in the presence of the drug combinations.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The extent of viral replication is measured using a suitable endpoint assay, such as:

    • MTT Assay: Measures cell viability, as HIV-1 infection is cytopathic to many T-cell lines.

    • p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme in the supernatant.

Data Analysis: The Combination Index (CI) Method

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. The Combination Index (CI) is calculated based on the following equation:

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (Dx)₁ is the concentration of Drug 1 alone required to produce a certain effect (e.g., 50% inhibition, IC50).

  • (Dx)₂ is the concentration of Drug 2 alone required to produce the same effect.

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce that same effect.

The interpretation of the CI value is as follows:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Quantitative Data Presentation

The results of the synergy experiments should be summarized in a clear and concise table. This allows for easy comparison of the interactions between the novel inhibitor and different protease inhibitors.

Drug CombinationIC50 of Drug A Alone (nM)IC50 of Drug B Alone (nM)IC50 of Drug A in Combination (nM)IC50 of Drug B in Combination (nM)Combination Index (CI) at IC50Interpretation
Inhibitor-54 + Darunavir
Inhibitor-54 + Atazanavir
Inhibitor-54 + Lopinavir/r
Inhibitor-54 + Ritonavir

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, depict the HIV-1 life cycle with the point of protease inhibitor action and a typical experimental workflow for synergy assessment.

HIV_Lifecycle cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Viral Assembly & Release cluster_maturation Viral Maturation Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation PI Protease Inhibitors (e.g., Darunavir, Atazanavir) PI->Maturation Inhibits

Caption: The HIV-1 life cycle and the mechanism of action of protease inhibitors.

Synergy_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis cluster_interpretation Interpretation PrepCells Prepare T-cell line (e.g., MT-4) Infection Infect cells with HIV-1 in the presence of drugs PrepCells->Infection PrepVirus Prepare HIV-1 stock (e.g., NL4-3) PrepVirus->Infection PrepDrugs Prepare checkerboard dilutions of Inhibitor-54 and PI PrepDrugs->Infection Incubation Incubate for 3-5 days Infection->Incubation Quantification Quantify viral replication (p24 ELISA or MTT assay) Incubation->Quantification IC50 Calculate IC50 values for individual drugs and combinations Quantification->IC50 CI Calculate Combination Index (CI) using Chou-Talalay method IC50->CI Result Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI->Result

Caption: Experimental workflow for assessing the synergy of HIV-1 inhibitors.

Conclusion

The systematic evaluation of drug combinations is a critical component of antiretroviral drug development. By employing the standardized protocols and analytical methods outlined in this guide, researchers can effectively assess the synergistic potential of novel HIV-1 inhibitors with established protease inhibitors. The identification of synergistic combinations can pave the way for more potent and durable therapeutic regimens, ultimately benefiting patients living with HIV-1.

References

Safety Operating Guide

Personal protective equipment for handling HIV-1 inhibitor-54

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HIV-1 inhibitor-54. The following procedures are based on general laboratory safety principles for handling potent bioactive compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling chemical compounds with similar hazard profiles.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, disposableTo prevent skin contact. Double gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Full-length, buttonedTo protect skin and personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working outside a fume hood.To prevent inhalation of airborne particles.

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

Handling and Disposal Procedures

Handling:

  • Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is accessible and has been reviewed. An emergency eyewash station and safety shower must be readily available.

  • Containment: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Weighing: When weighing the solid form, do so in a fume hood or on a balance with a draft shield to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the inhibitor to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1]. Do not eat, drink, or smoke in the laboratory[2].

Disposal:

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Protocol: Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The SDS for a similar compound indicates it is very toxic to aquatic life, so it must not be disposed of down the drain[3].

Experimental Protocol: General Procedure for In Vitro Cellular Assays

The following is a generalized protocol for utilizing this compound in a cell-based assay.

  • Stock Solution Preparation:

    • Under a chemical fume hood, weigh the required amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Working Solution Preparation:

    • Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations for the assay.

  • Cell Treatment:

    • Plate cells at the desired density in multi-well plates and incubate under appropriate conditions.

    • Add the prepared working solutions of this compound to the respective wells.

    • Include appropriate positive and negative controls in the experimental design.

  • Incubation and Analysis:

    • Incubate the cells with the inhibitor for the predetermined experimental duration.

    • Analyze the cellular response using the appropriate assay (e.g., cell viability assay, viral replication assay).

  • Decontamination and Disposal:

    • Decontaminate all liquid waste containing the inhibitor before disposal, following institutional guidelines.

    • Dispose of all contaminated labware as chemical waste.

Visual Workflow for PPE Usage

The following diagram illustrates the standard operating procedure for the use of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Compound Handling cluster_doffing Doffing Sequence cluster_disposal Disposal & Hygiene start Start: Enter Lab assess Assess Hazards & Review SDS start->assess select_ppe Select Appropriate PPE assess->select_ppe don_coat 1. Don Lab Coat select_ppe->don_coat don_eyewear 2. Don Eye Protection don_coat->don_eyewear don_gloves 3. Don Gloves don_eyewear->don_gloves handle_compound Handle this compound in Fume Hood don_gloves->handle_compound doff_gloves 1. Doff Gloves handle_compound->doff_gloves doff_eyewear 2. Doff Eye Protection doff_gloves->doff_eyewear doff_coat 3. Doff Lab Coat doff_eyewear->doff_coat dispose_ppe Dispose of PPE in Designated Waste doff_coat->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands finish End: Exit Lab wash_hands->finish

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.